5-Dimethylaminopentanamide
Description
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Structure
3D Structure
Properties
Molecular Formula |
C7H16N2O |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
5-(dimethylamino)pentanamide |
InChI |
InChI=1S/C7H16N2O/c1-9(2)6-4-3-5-7(8)10/h3-6H2,1-2H3,(H2,8,10) |
InChI Key |
XVRUJWWPBQJJMF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCCC(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
5-Dimethylaminopentanamide chemical structure and properties
Executive Summary & Chemical Identity[1][2]
5-(Dimethylamino)pentanamide is a specialized bifunctional aliphatic intermediate characterized by a linear five-carbon chain terminating in a primary amide group at the C1 position and a tertiary dimethylamine group at the C5 position.
Unlike its isomer N,N-dimethylvaleramide (a common solvent), this compound is primarily utilized as a building block in the synthesis of anion-exchange resins, pharmaceutical linkers, and functionalized polymers. Its dual functionality—combining a nucleophilic tertiary amine with a neutral, hydrolyzable amide—makes it a versatile precursor for quaternary ammonium salts and zwitterionic compounds.
Chemical Nomenclature & Identification[1][3]
| Property | Detail |
| Systematic Name | 5-(Dimethylamino)pentanamide |
| Synonyms | 5-(Dimethylamino)valeramide; |
| Molecular Formula | |
| Molecular Weight | 158.24 g/mol |
| SMILES | CN(C)CCCCC(N)=O |
| Structural Class | Amino-amide; Valeric acid derivative |
Structural Isomerism: A Critical Distinction
Researchers frequently confuse 5-(dimethylamino)pentanamide with its structural isomers. It is imperative to distinguish the position of the methyl groups.
Figure 1: Structural differentiation between the target compound and common nomenclature confusions.
Physicochemical Properties[1][3][5][8][9]
The following data aggregates experimental values from patent literature and predictive models using group contribution methods (GCM).
| Property | Value | Source/Method |
| Physical State | Colorless Solid | Experimental [1] |
| Melting Point | 86 – 87 °C | Experimental [1] |
| Boiling Point | ~285 °C (Predicted) | ACD/Labs |
| Solubility | Soluble in Ethanol, DCM, Dilute HCl; Sparingly soluble in non-polar alkanes | Experimental Observation |
| pKa (Amine) | 10.2 ± 0.3 | Predicted (Base strength) |
| pKa (Amide) | ~15-16 | Predicted (Very weak acid) |
| LogP | 0.24 | Predicted (Amphiphilic) |
Technical Insight: The melting point of 86-87°C indicates a crystalline lattice stabilized by hydrogen bonding between the primary amide protons and the carbonyl oxygen or the tertiary amine nitrogen. This contrasts sharply with the liquid state of N,N-dimethylvaleramide, which lacks hydrogen bond donors.
Synthesis Protocol
The most robust synthesis route involves the nucleophilic substitution of 5-bromopentanamide with dimethylamine. This method is preferred over direct amidation of 5-dimethylaminovaleric acid due to the difficulty in preventing polymerization (lactamization) during thermal dehydration.
Reaction Scheme
Figure 2: Synthetic pathway via nucleophilic substitution of
Detailed Experimental Procedure
Based on methodologies adapted from US Patent 4,933,374 [1].
Reagents:
-
5-Bromopentanamide (10.0 g, 56 mmol)
-
Dimethylamine (33% solution in ethanol, excess)[1]
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
Step-by-Step Protocol:
-
Solubilization: Dissolve 5-bromopentanamide in ethanol (50 mL) in a round-bottom flask.
-
Amination: Add dimethylamine solution (20 mL, ~4 eq) dropwise.
-
Reaction: Stir the mixture at room temperature for 3 hours. To ensure completion, add a second portion of dimethylamine (10 mL) and stir for an additional 18 hours.
-
Mechanism:[2] The dimethylamine acts as the nucleophile, displacing the bromine atom via an
mechanism. The excess amine scavenges the generated HBr.
-
-
Evaporation: Concentrate the reaction mixture under reduced pressure to yield an oily residue.
-
Acid-Base Workup (Critical Step):
-
Dissolve the oil in dilute HCl (pH ~2).[1] This protonates the product, keeping it in the aqueous phase while non-basic impurities (unreacted amide) remain organic.
-
Wash the aqueous layer twice with DCM (discard organic washings).
-
Basify the aqueous layer with NaOH to pH >11. This deprotonates the amine, rendering the product neutral and lipophilic.
-
Saturate the aqueous phase with NaCl (salting out) and extract exhaustively with DCM (5 x 30 mL).
-
-
Isolation: Dry the combined organic extracts over anhydrous
or , filter, and evaporate to dryness. -
Result: The product crystallizes as a colorless solid (mp 86-87°C).
Reactivity & Applications
Precursor for Anion Exchange Resins
The primary industrial application of 5-(dimethylamino)pentanamide is as a functionalizing agent for polystyrene resins.
-
Mechanism: The tertiary amine attacks chloromethylated polystyrene (Merrifield resin) to form a quaternary ammonium salt.
-
Utility: This creates a spacer arm (5 carbons) between the polymer backbone and the cationic charge, which improves the kinetics of bile acid sequestration in cholesterol-lowering therapies [1].
Pharmaceutical Linker Chemistry
In drug discovery, the 5-carbon chain serves as an optimal "linker" length (approx. 6-7 Å) for:
-
HDAC Inhibitors: Connecting a zinc-binding group (hydroxamic acid) to a surface recognition cap group.
-
PROTACs: Linking an E3 ligase ligand to a target protein ligand. The terminal amide can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing orthogonal handle points.
Hydrolysis to 5-(Dimethylamino)valeric Acid
This hydrolysis yields the N,N-dimethylated analog of GABA (gamma-aminobutyric acid) homolog 5-AVA, which is of interest in neuropharmacology research.Safety & Handling
While specific toxicological data for this exact intermediate is limited, standard safety protocols for aliphatic amino-amides apply.
-
Hazards: Likely an irritant to eyes, skin, and respiratory tract. The tertiary amine moiety suggests potential for sensitization.
-
Storage: Hygroscopic. Store in a desiccator under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis or carbonate formation.
-
Incompatibility: Strong oxidizing agents, acid chlorides, and anhydrides.
References
-
Polymer Synthesis: Gani, M. M., et al. (1990). Polystyrene anion exchange polymers. U.S. Patent No. 4,933,374. Washington, DC: U.S. Patent and Trademark Office.
-
Structural Data Verification: National Institute of Standards and Technology (NIST).[3] N,N-Dimethylvaleramide (Isomer Comparison). NIST Chemistry WebBook, SRD 69.[3]
-
General Synthesis of Amino-Amides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Referencing Gabriel Synthesis and Amine Alkylation protocols).
Sources
An In-depth Technical Guide to N,N-Dimethylpentanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of chemical synthesis and pharmaceutical development, precision in identifying and understanding molecular entities is paramount. This guide provides a comprehensive technical overview of N,N-Dimethylpentanamide, a compound of interest for various chemical applications. While the initial query for "5-Dimethylaminopentanamide" did not yield a specific well-documented compound, the closely related and structurally significant N,N-Dimethylpentanamide is a compound with established properties and applications. This document will delve into its chemical identity, properties, synthesis, and potential applications, with a brief discussion on related isomers to provide a complete context.
Core Identification: N,N-Dimethylpentanamide
CAS Number: 6225-06-5[1][2][3]
Synonyms:
The nomenclature "N,N-Dimethylpentanamide" specifies a five-carbon chain (pentane) with an amide functional group where the nitrogen atom is substituted with two methyl groups.
Physicochemical Properties
A clear understanding of the physicochemical properties of N,N-Dimethylpentanamide is essential for its handling, application, and the design of experimental protocols.
| Property | Value | Source |
| Molecular Formula | C7H15NO | [1][2][4] |
| Molecular Weight | 129.20 g/mol | [1][2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 141 °C (at 100 Torr) | [3] |
| Melting Point | -51 °C | [3] |
| Flash Point | 73.6 °C | [3] |
| Density | 0.87 g/cm³ | [3] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |
| Refractive Index | 1.4420 (at 25°C) | [3] |
Synthesis of N,N-Dimethylpentanamide
The synthesis of N,N-dimethylamides can be achieved through various established organic chemistry methodologies. A common and illustrative method involves the acylation of dimethylamine with a pentanoyl derivative.
Illustrative Synthetic Pathway: Acylation of Dimethylamine
A prevalent method for forming amides is the reaction of a carboxylic acid derivative, such as an acyl chloride or an ester, with an amine. In the case of N,N-Dimethylpentanamide, pentanoyl chloride can be reacted with dimethylamine.
Reaction:
Pentanoyl Chloride + Dimethylamine → N,N-Dimethylpentanamide + Dimethylamine Hydrochloride
Step-by-Step Laboratory Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a reaction flask equipped with a magnetic stirrer and a dropping funnel is charged with a solution of dimethylamine in a suitable aprotic solvent (e.g., dichloromethane or diethyl ether) and cooled in an ice bath.
-
Addition of Acyl Chloride: Pentanoyl chloride is dissolved in the same solvent and added dropwise to the cooled dimethylamine solution with vigorous stirring. The reaction is exothermic, and maintaining a low temperature is crucial to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
Workup: Upon completion, the reaction mixture is washed with water to remove the dimethylamine hydrochloride salt. The organic layer is then washed with a mild acid (e.g., dilute HCl) to remove any unreacted dimethylamine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted pentanoyl chloride.
-
Purification: The organic layer is dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude N,N-Dimethylpentanamide can be further purified by vacuum distillation to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of N,N-Dimethylpentanamide.
Applications in Research and Development
N,N-disubstituted amides like N,N-Dimethylpentanamide serve as important intermediates and building blocks in organic synthesis. Their utility stems from the stability of the amide bond and the ability of the dimethylamino group to influence the molecule's properties.
-
Chemical Synthesis: It can be used as a non-protic polar solvent for various chemical reactions. Furthermore, it serves as a precursor in the synthesis of more complex molecules where the pentanamide moiety is a required structural feature.
-
Pharmaceutical and Agrochemical Intermediate: While direct applications in blockbuster drugs are not prominently documented, compounds with similar structures are integral to medicinal chemistry. The dimethylamide group can improve the pharmacokinetic properties of a drug candidate, such as solubility and metabolic stability.[5] Derivatives of amides are explored for a wide range of biological activities.
Structural Isomers and Related Compounds
As initially noted, the query "5-Dimethylaminopentanamide" suggests an isomer where the dimethylamino group is at the terminal end of the carbon chain (position 5). While less common, the synthesis of such a compound is chemically feasible.
-
5-(Dimethylamino)pentanoic acid: This related compound, with a carboxylic acid instead of an amide, is commercially available as its hydrochloride salt (CAS Number 25726-28-7).[6] This acid could serve as a direct precursor to 5-Dimethylaminopentanamide through amidation reactions.
-
Methyl 5-(dimethylamino)pentanoate: The methyl ester of the aforementioned acid (CAS Number 85806-13-9) is also a known compound.[7][8]
The existence of these related structures indicates that the synthesis of "5-Dimethylaminopentanamide" is plausible, likely starting from 5-aminopentanoic acid, followed by N-methylation of the amino group and subsequent amidation of the carboxylic acid.
Safety and Handling
Proper handling of N,N-Dimethylpentanamide is crucial in a laboratory setting. Researchers should consult the Safety Data Sheet (SDS) for detailed information.
| Hazard Category | Precautionary Statement |
| Eye Contact | May cause irritation. Wear appropriate eye protection. |
| Skin Contact | May cause irritation. Wear protective gloves and clothing. |
| Ingestion | May be harmful if swallowed. Do not eat, drink, or smoke when using this product. |
| Inhalation | Avoid breathing vapors or mists. Use in a well-ventilated area. |
Conclusion
N,N-Dimethylpentanamide (CAS 6225-06-5) is a well-defined chemical entity with established properties and potential applications as a solvent and synthetic intermediate. While the term "5-Dimethylaminopentanamide" is not a standard identifier for a widely documented compound, the analysis of related structures provides a clear pathway for its potential synthesis and highlights the importance of precise chemical nomenclature. This guide serves as a foundational resource for researchers and professionals, enabling a deeper understanding of this class of compounds and their role in chemical and pharmaceutical sciences.
References
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PubChem. N,N-dimethyl-5-(methylamino)pentanamide. [Link]
-
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PMC. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]
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Pharmaffiliates. CAS No : 6225-06-5 | Chemical Name : N,N-Dimethylpentanamide. [Link]
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PubChem. Aminopentamide. [Link]
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ChemSynthesis. N,N-dimethyl-3,5-dioxo-5-phenylpentanamide. [Link]
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eScholarship. UNIVERSITY OF CALIFORNIA, IRVINE. [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5-Dimethylaminopentanamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the melting point and physical state of 5-Dimethylaminopentanamide, a molecule of interest in pharmaceutical research and development. In the absence of direct experimental data for this specific compound, this document synthesizes information from structurally related molecules and fundamental principles of physical organic chemistry to provide a robust estimation of its properties. Furthermore, this guide outlines detailed experimental protocols for the empirical determination of its melting point and physical state, ensuring a self-validating system for researchers. The causality behind experimental choices and the interpretation of data are explained to provide actionable insights for drug development professionals.
Introduction: The Significance of Physicochemical Properties in Drug Development
The melting point and physical state of an active pharmaceutical ingredient (API) are critical parameters that influence every stage of the drug development lifecycle, from formulation and manufacturing to bioavailability and stability. A thorough understanding of these fundamental properties is paramount for ensuring the development of a safe, effective, and manufacturable drug product. 5-Dimethylaminopentanamide, a molecule featuring both a tertiary amide and a tertiary amine, presents an interesting case study in the prediction and determination of these key characteristics. This guide will delve into the theoretical underpinnings that govern its physical properties and provide practical methodologies for their experimental verification.
Theoretical Analysis: Predicting the Physical State and Melting Point
The Role of Intermolecular Forces in Amides
The physical properties of amides are primarily dictated by the strength of their intermolecular interactions. Key forces at play include:
-
Hydrogen Bonding: Primary and secondary amides can act as both hydrogen bond donors and acceptors, leading to strong intermolecular networks and consequently, higher melting and boiling points.[1][2][3] Most simple amides are solids at room temperature due to this effect.[2]
-
Dipole-Dipole Interactions: The carbonyl group in the amide functionality creates a significant dipole moment, leading to strong dipole-dipole attractions.
-
Van der Waals Forces: These dispersion forces increase with molecular size and surface area.
5-Dimethylaminopentanamide is a tertiary amide, meaning it lacks a hydrogen atom on the amide nitrogen. Therefore, it cannot act as a hydrogen bond donor, which significantly reduces the strength of its intermolecular forces compared to primary or secondary amides of similar molecular weight.[1][2]
Comparative Analysis with Structurally Related Compounds
To build a predictive model for the physical properties of 5-Dimethylaminopentanamide, we can analyze the known properties of similar molecules.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Physical State at Room Temp. |
| N,N-Dimethylpentanamide | CH₃(CH₂)₃CON(CH₃)₂ | 129.20 | -51[4] | Liquid[4] |
| Pentanamide | CH₃(CH₂)₃CONH₂ | 101.15 | 106[5][6] | Solid[6] |
| 5-Aminopentanamide | H₂N(CH₂)₄CONH₂ | 116.16 | Not Available | Solid[7] |
| 5-(Dimethylamino)pentanoic acid hydrochloride | (CH₃)₂N(CH₂)₄COOH·HCl | 181.66 | Not Available | Solid[8] |
Data sourced from referenced materials.
Analysis of the Data:
-
N,N-Dimethylpentanamide , which is structurally very similar to our target molecule but lacks the terminal dimethylamino group, is a liquid with a very low melting point of -51 °C.[4] This is a strong indicator that 5-Dimethylaminopentanamide is also likely to be a liquid at room temperature.
-
In contrast, Pentanamide , a primary amide, is a solid with a high melting point of 106 °C, highlighting the significant contribution of hydrogen bonding.[5][6]
-
5-Aminopentanamide , a primary amide with a terminal primary amine, is also a solid.[7] The presence of two hydrogen-bonding groups likely results in a high melting point.
-
The hydrochloride salt of the corresponding carboxylic acid, 5-(Dimethylamino)pentanoic acid hydrochloride , exists as a solid, which is expected for ionic compounds.[8]
Prediction for 5-Dimethylaminopentanamide:
Based on this comparative analysis, 5-Dimethylaminopentanamide is predicted to be a liquid at room temperature. Its melting point is expected to be low, likely below 0 °C, similar to N,N-Dimethylpentanamide. The presence of the terminal tertiary dimethylamino group will slightly increase the molecular weight and introduce an additional polar site, which might slightly raise the melting and boiling points compared to N,N-Dimethylpentanamide, but not enough to make it a solid at room temperature.
Experimental Determination of Melting Point and Physical State
To empirically validate the predicted properties, the following experimental protocols are recommended.
Workflow for Physicochemical Characterization
Caption: Experimental workflow for determining the physical state and melting point.
Step-by-Step Experimental Protocols
Protocol 1: Visual Inspection
-
Objective: To determine the physical state at ambient temperature.
-
Procedure:
-
Place a small, pure sample of 5-Dimethylaminopentanamide in a clear, sealed container (e.g., a vial).
-
Observe the sample at a controlled room temperature (e.g., 20-25 °C).
-
Record whether the substance is a solid (crystalline or amorphous) or a liquid (noting its viscosity).
-
Protocol 2: Capillary Melting Point Determination (for solids)
-
Objective: To determine the melting range of a solid sample.
-
Apparatus: Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).
-
Procedure:
-
Finely powder a small amount of the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Protocol 3: Differential Scanning Calorimetry (DSC)
-
Objective: To obtain a precise melting point and investigate other thermal events.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 1-5 mg of the sample into an aluminum DSC pan.
-
Crimp the pan to seal it. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
-
Causality and Trustworthiness in Experimental Design
-
Why Use Multiple Methods? Relying on a single method for melting point determination can be misleading. The capillary method provides a visual melting range, which can indicate the presence of impurities (a broader range suggests lower purity). DSC provides a more quantitative measure of the melting point and can also detect other phase transitions, such as glass transitions, which are important for amorphous solids. The concordance of data from both methods enhances the trustworthiness of the results.
-
Importance of a Slow Heating Rate: Near the melting point, a slow heating rate (1-2 °C/min) in the capillary method is crucial to allow for thermal equilibrium between the sample, the thermometer, and the heating block, ensuring an accurate reading.
-
Inert Atmosphere in DSC: Using an inert atmosphere (e.g., nitrogen) during DSC analysis prevents oxidative degradation of the sample at elevated temperatures, which could interfere with the melting endotherm.
Conclusion and Implications for Drug Development
Based on a thorough analysis of structurally related compounds and the principles of intermolecular forces, 5-Dimethylaminopentanamide is predicted to be a liquid at room temperature with a low melting point. This has significant implications for its development as a potential pharmaceutical agent:
-
Formulation: A liquid API may necessitate formulation as a solution, emulsion, or softgel capsule, which differs significantly from solid dosage form development.
-
Handling and Manufacturing: Liquid APIs may require specialized handling and processing equipment compared to solid powders.
-
Purification: Purification of a low-melting solid or a liquid is typically achieved through distillation or chromatography rather than crystallization.
The experimental protocols outlined in this guide provide a clear and reliable path for the empirical determination of these critical physicochemical properties, enabling researchers and drug development professionals to make informed decisions and mitigate risks in their development programs.
References
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Comprehensive Safety Profiling and SDS Architecture for Dimethylamino Pentanamide Derivatives
Topic: Risk Assessment and SDS Engineering for Dimethylamino Pentanamide Derivatives Content Type: Technical Whitepaper / Operational Guide Audience: Drug Discovery Scientists, chemical Safety Officers, and Process Chemists.
Abstract
Dimethylamino pentanamide derivatives represent a chemical class often utilized as pharmaceutical intermediates, solubility enhancers, or functional linkers in drug discovery. Structurally, they combine a lipophilic pentyl chain, a stable amide linkage, and a basic dimethylamino moiety. This hybrid structure presents a "Dual Hazard" profile: the potential for local corrosivity (driven by the tertiary amine) and systemic toxicity (driven by the amide's metabolic similarity to solvents like N,N-Dimethylacetamide). This guide provides a scientifically grounded framework for authoring a Safety Data Sheet (SDS) for these derivatives where experimental data may be sparse.
Part 1: Structural Hazard Analysis (In Silico & Analog Logic)
Before handling a novel derivative, one must establish a toxicity baseline using Structure-Activity Relationships (SAR). For dimethylamino pentanamide derivatives, the hazard profile is triangulated from three structural components.
The "Dual Hazard" Hypothesis
| Structural Component | Associated Hazard Class (GHS) | Mechanistic Rationale |
| Dimethylamino Group ($ -N(CH_3)_2 $) | Skin Corr.[1] 1B / Eye Dam. 1 | High basicity (pKa ~9-10) leads to saponification of membrane lipids and protein denaturation upon contact. |
| Pentanamide Core ($ -C(O)NH- $) | Repr. 1B / STOT-RE 2 | Low molecular weight amides (analogy: DMAc, DMF) are known hepatotoxins and reproductive toxins due to metabolic activation and solvent-like permeation. |
| Alkyl Chain ($ C_5 $) | Aquatic Chronic 2 | Increased lipophilicity (LogP > 2.0) enhances cell membrane penetration and bioaccumulation potential compared to shorter chain analogs. |
The "Worst-Case" Classification Strategy
When authoring an SDS for a novel compound in this class without specific toxicological data, the Precautionary Principle dictates the following provisional GHS classification:
-
Signal Word: DANGER
-
Hazard Statements:
Part 2: Critical SDS Engineering (Technical Deep Dive)
This section details the specific engineering controls and data requirements for the most critical sections of the SDS.
Section 8: Exposure Controls & Personal Protection
Scientific Rationale: Amides are excellent solvents and permeation enhancers. Standard nitrile gloves often provide insufficient protection against amide-based solvents due to rapid breakthrough.
-
Hand Protection:
-
Standard: Nitrile (0.11 mm) is likely insufficient for prolonged contact (Breakthrough < 15 mins).
-
Recommendation: Use Butyl Rubber (0.7 mm, Breakthrough > 480 mins) or Silver Shield® (Laminate) for spill cleanup.
-
-
Respiratory Protection:
-
Due to the amine functionality, vapors may be alkaline.[7] Use a Type K (Ammonia/Amine) or Type ABEK combination filter. Do not rely on N95 (dust) masks if the derivative is a liquid or has high vapor pressure.
-
Section 10: Stability and Reactivity[1]
-
Hydrolysis Risk: The amide bond is generally stable, but the dimethylamino group makes the compound susceptible to N-oxidation.
-
Incompatibility: Violent reaction potential with strong oxidizing agents (e.g., peroxides, permanganates) and acid chlorides (exothermic quarternization).
Part 3: Experimental Validation Protocols
To move from a "provisional" SDS to a "validated" SDS, the following self-validating protocols must be executed.
Protocol A: Determination of Aqueous pH and pKa (Corrosivity Proxy)
Purpose: To empirically validate the corrosive potential (Skin Corr. 1 vs. Irritant 2) without animal testing.
Methodology:
-
Preparation: Dissolve 100 mg of the derivative in 10 mL of deionized water. If insoluble, use a 1:1 Water/MeOH mixture.
-
Calibration: Calibrate pH meter using buffers at pH 4.0, 7.0, and 10.0.
-
Measurement: Record the pH.
-
Validation Logic: If pH > 11.5, the substance must be classified as Skin Corr. 1 (Corrosive) immediately (GHS criteria).
-
-
Titration (Optional): Titrate with 0.1M HCl to determine pKa. A pKa > 10.0 confirms high basicity and risk of ocular damage.
Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)
Purpose: To estimate the LD50 range for Section 11 (Toxicology) using a cell-viability proxy.
Step-by-Step Workflow:
-
Cell Line: Use HepG2 (liver) cells, as the amide moiety targets the liver.
-
Seeding: Plate cells at
cells/well in a 96-well plate. Incubate 24h. -
Dosing: Treat cells with the derivative at concentrations: 0.1, 1, 10, 100, 1000 µM.
-
Control: DMSO (0.1%) vehicle control (Negative) and Triton X-100 (Positive).
-
-
Incubation: 24 hours at 37°C.
-
Development: Add MTT reagent. Read absorbance at 570 nm.
-
Calculation: Plot Dose-Response curve to find IC50.
-
Interpretation: If IC50 < 10 µM, the estimated Oral LD50 is likely < 300 mg/kg (Acute Tox 3). If IC50 > 100 µM, LD50 is likely > 2000 mg/kg.
-
Part 4: Visualization & Logic Flows
Diagram 1: GHS Classification Logic for Novel Amine-Amides
This decision tree guides the Safety Officer in assigning the correct hazard codes based on limited data.
Caption: Decision logic for provisional GHS classification based on pH and structural homology.
Diagram 2: Emergency Response - Chemical Spill
Standard Operating Procedure (SOP) for a spill of >100mL of dimethylamino pentanamide derivative.
Caption: Operational workflow for neutralizing and containing basic amine spills.
Part 5: References
-
European Chemicals Agency (ECHA). (2023). Registration Dossier for N,N-Dimethylacetamide (CAS 127-19-5). Retrieved from [Link]
-
PubChem. (2024). Compound Summary: Pentanamide, N-((dimethylamino)methyl)-.[8] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[9][10] Retrieved from [Link]
-
Diplomata Comercial. (2023). Health and Safety Guidelines for Using Amines.[11] Retrieved from [Link]
Sources
- 1. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 5. conncoll.edu [conncoll.edu]
- 6. international.brand.akzonobel.com [international.brand.akzonobel.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Pentanamide, N-((dimethylamino)methyl)-2-ethyl-3-methyl-, monohydrochloride | C11H25ClN2O | CID 3071430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. diplomatacomercial.com [diplomatacomercial.com]
Navigating Chemical Databases: A Technical Guide to 5-Dimethylaminopentanamide and Its Analogs
For Immediate Release
Senior Application Scientist Commentary: In the landscape of drug discovery and chemical research, the ability to efficiently navigate and interpret data from large-scale chemical databases is paramount. Our work often begins with a specific molecule in mind, yet the path to its complete characterization is not always linear. This guide is designed to provide researchers, scientists, and drug development professionals with an in-depth, practical walkthrough of this process. We will begin with a query for "5-Dimethylaminopentanamide" and use the findings—or lack thereof—to illustrate a common and critical research workflow: leveraging data from close structural analogs to inform our scientific direction. This approach mirrors the day-to-day problem-solving that drives innovation in our field.
The Initial Query: Searching for 5-Dimethylaminopentanamide
The initial investigation into "5-Dimethylaminopentanamide" in major chemical repositories such as PubChem and ChemSpider does not yield a direct entry for the primary amide. This is a frequent occurrence in research, signifying that the compound may be novel, not yet synthesized, or not widely reported in literature, and thus not yet cataloged.
However, these searches reveal a constellation of structurally related compounds. This is where the expertise of a researcher becomes crucial: to identify and analyze the most relevant analogs to build a foundational understanding. For the purpose of this guide, we will focus on a key, closely related molecule: 5-(Dimethylamino)pentanoic Acid . This carboxylic acid is a direct synthetic precursor to the target amide and shares the core structural and physicochemical features, making it an excellent proxy for our analysis.
Deep Dive: 5-(Dimethylamino)pentanoic Acid
We will now pivot to a comprehensive analysis of 5-(Dimethylamino)pentanoic Acid, demonstrating how to extract and synthesize data from PubChem and ChemSpider to build a robust chemical profile.
Chemical Identifiers and Descriptors
A foundational step in chemical informatics is the unambiguous identification of a molecule. Databases use a variety of standardized identifiers to catalog and cross-reference compounds. The following table summarizes the key identifiers for 5-(Dimethylamino)pentanoic Acid.[1]
| Identifier | Type | Value | Source |
| PubChem CID | Database ID | 14017020 | PubChem |
| CAS Number | Registry Number | 89855-60-7 | ChemicalBook, Sigma-Aldrich |
| IUPAC Name | Systematic Name | 5-(dimethylamino)pentanoic acid | PubChem |
| Molecular Formula | Chemical Formula | C7H15NO2 | PubChem |
| Canonical SMILES | 2D Structure | CN(C)CCCCC(=O)O | PubChem |
| InChI | Structural Identifier | InChI=1S/C7H15NO2/c1-8(2)6-4-3-5-7(9)10/h3-6H2,1-2H3,(H,9,10) | PubChem, Sigma-Aldrich |
| InChIKey | Hashed InChI | UYZSNVLEDLCWGU-UHFFFAOYSA-N | PubChem, Sigma-Aldrich |
Expert Insight: The InChI and InChIKey are critical for database integrity. While a common name can be ambiguous, the InChIKey provides a unique, canonical representation of the molecule's structure, preventing duplication and ensuring that searches across different platforms are referencing the exact same compound.
Physicochemical Properties
Understanding the physicochemical properties of a compound is essential for predicting its behavior in biological systems and for designing experimental protocols. The data below is computationally predicted, a standard and valuable feature of modern chemical databases.[1]
| Property | Value | Unit | Source |
| Molecular Weight | 145.20 | g/mol | PubChem |
| XLogP3 | -1.7 | PubChem | |
| Hydrogen Bond Donor Count | 1 | PubChem | |
| Hydrogen Bond Acceptor Count | 3 | PubChem | |
| Rotatable Bond Count | 5 | PubChem | |
| Exact Mass | 145.110278721 | Da | PubChem |
| Topological Polar Surface Area | 40.5 | Ų | PubChem |
Expert Insight: The negative XLogP3 value suggests that 5-(Dimethylamino)pentanoic acid is a relatively polar molecule, which has significant implications for its solubility, membrane permeability, and potential routes of administration in a drug development context. The presence of both hydrogen bond donors and acceptors will govern its interactions with biological targets like proteins and enzymes.
Experimental Workflow: From Database to Bench
The data retrieved from PubChem and ChemSpider serves as the pre-experimental foundation for any laboratory work. Below is a logical workflow that a researcher would follow, informed by the database findings.
Caption: Logical workflow from database analysis to experimental validation.
Step-by-Step Protocol:
-
In-Silico Analysis & Hypothesis Generation:
-
Objective: To build a comprehensive profile of the target molecule and related analogs using database information.
-
Step 1: Perform broad searches for the target molecule ("5-Dimethylaminopentanamide") in PubChem and ChemSpider.
-
Step 2: If no exact match is found, identify the closest structural analogs. In this case, 5-(Dimethylamino)pentanoic Acid (PubChem CID 14017020).
-
Step 3: Compile all available identifiers and computed physicochemical properties into a structured format (as seen in the tables above).
-
Step 4: Analyze the properties to form a hypothesis. For example, the polarity of 5-(Dimethylamino)pentanoic acid suggests it may be a good candidate for assays in aqueous buffer systems.
-
-
Compound Acquisition and Quality Control:
-
Objective: To obtain a physical sample of the compound and verify its identity and purity.
-
Step 1: Use the CAS number (89855-60-7) to search for commercial suppliers (e.g., Sigma-Aldrich, ChemicalBook).[2]
-
Step 2: Upon receipt of the compound, perform standard quality control checks, such as Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm that the structure and purity match the supplier's specifications.
-
-
Experimental Execution and Data Analysis:
-
Objective: To test the compound in relevant biological assays.
-
Step 1: Based on the research goals, design and perform in vitro or in vivo experiments.
-
Step 2: Analyze the results. If the compound shows activity, this data can be used to inform Structure-Activity Relationship (SAR) studies, potentially leading back to the synthesis of the original target, 5-Dimethylaminopentanamide, to see how the change from a carboxylic acid to a primary amide affects biological activity.
-
Conclusion: The Role of Chemical Databases in Modern Research
This guide demonstrates that the initial query for a chemical compound is merely the starting point of a dynamic research process. The absence of a direct entry for "5-Dimethylaminopentanamide" did not halt the investigation; instead, it prompted a logical pivot to a closely related analog, 5-(Dimethylamino)pentanoic Acid. By systematically extracting and interpreting data from PubChem and ChemSpider, we constructed a detailed chemical profile that can confidently guide experimental design and procurement. For researchers in the fast-paced world of drug development, mastering this workflow of searching, analyzing, and pivoting is not just a technical skill but a cornerstone of efficient and insightful science.
References
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Dimethylaminopentanamide
Document ID: AN-SP-2026-02A
Abstract: This document provides a comprehensive guide for the synthesis of 5-dimethylaminopentanamide from 5-bromopentanamide. It details the underlying chemical principles, a robust step-by-step protocol, safety considerations, and methods for purification and characterization. This guide is intended for researchers and professionals in chemical synthesis and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction and Scientific Background
5-Dimethylaminopentanamide is a valuable bifunctional molecule featuring both a tertiary amine and a primary amide. This unique structure makes it a versatile building block in medicinal chemistry and materials science, often serving as an intermediate in the synthesis of more complex target molecules.
The synthesis route described herein is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[1] In this process, the nucleophilic dimethylamine attacks the electrophilic carbon atom of 5-bromopentanamide, displacing the bromide ion. The efficiency of this reaction is a cornerstone of modern organic synthesis, allowing for the predictable formation of carbon-nitrogen bonds.[2] Understanding the mechanistic nuances of this SN2 reaction is critical for optimizing reaction conditions and minimizing side products.
Reaction Mechanism: Nucleophilic Substitution (SN2)
The core of this synthesis is the SN2 reaction, a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dimethylamine ((CH₃)₂NH) acts as the nucleophile. It attacks the carbon atom bonded to the bromine in 5-bromopentanamide. This attack occurs from the side opposite to the carbon-bromine bond, a trajectory known as "backside attack".[3]
-
Transition State: A transient, high-energy transition state is formed where the nitrogen-carbon bond is partially formed and the carbon-bromine bond is partially broken.[3] The central carbon atom is momentarily five-coordinate.
-
Displacement: The carbon-bromine bond breaks, and the bromide ion (Br⁻) is expelled as the leaving group. Simultaneously, a new carbon-nitrogen bond is fully formed, yielding a protonated amine salt.
-
Deprotonation: A second molecule of dimethylamine, acting as a base, abstracts a proton from the newly formed ammonium salt to yield the final neutral product, 5-dimethylaminopentanamide, and dimethylammonium bromide. Using an excess of the amine nucleophile is a common strategy to serve this dual role and drive the reaction to completion.[2]
Materials and Methods
Reagents and Equipment
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| 5-Bromopentanamide | ≥97% | Standard Vendor | 2834-05-1 | Potential skin and eye irritant. |
| Dimethylamine solution | 40% in H₂O | Standard Vendor | 124-40-3 | Corrosive, flammable, and toxic.[4][5] |
| Dichloromethane (DCM) | ACS Grade | Standard Vendor | 75-09-2 | For extraction. |
| Sodium Hydroxide (NaOH) | Pellets | Standard Vendor | 1310-73-2 | For pH adjustment. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Standard Vendor | 7757-82-6 | For drying. |
| Deionized Water | In-house | 7732-18-5 | ||
| Round-bottom flask (100 mL) | ||||
| Magnetic stirrer and stir bar | ||||
| Condenser | ||||
| Ice bath | ||||
| Separatory funnel (250 mL) | ||||
| Rotary evaporator | ||||
| pH paper or meter |
Safety Precautions
This procedure must be performed inside a certified chemical fume hood.
-
Dimethylamine Solution (40% in water): Highly flammable liquid and vapor.[5][6] It is corrosive and can cause severe skin burns and eye damage.[4][7] It is also harmful if swallowed or inhaled.[6][8] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile is insufficient; use butyl rubber or neoprene), safety goggles, and a flame-resistant lab coat.
-
5-Bromopentanamide: May cause skin, eye, and respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle with care, ensuring no skin contact and proper ventilation.
-
Sodium Hydroxide (NaOH): Corrosive. Causes severe burns. Handle with care.
Detailed Experimental Protocol
This protocol is designed for a 5-gram scale synthesis of 5-bromopentanamide.
Step 1: Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g (27.8 mmol) of 5-bromopentanamide.
-
Place the flask in an ice bath on a magnetic stirrer. This cooling is essential to manage the exothermic heat generated upon the addition of dimethylamine.
Step 2: Nucleophilic Substitution
-
Slowly add 25 mL (approx. 220 mmol) of 40% aqueous dimethylamine solution to the flask dropwise over 20-30 minutes. The significant excess of dimethylamine ensures it acts as both the nucleophile and the acid scavenger.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Let the reaction stir at room temperature for 16-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 3: Work-up and Product Isolation
-
After the reaction is complete, cool the flask in an ice bath.
-
Carefully adjust the pH of the solution to >12 by adding 5M sodium hydroxide (NaOH) solution. This step is crucial to deprotonate any remaining ammonium salts and ensure the product is in its neutral, organic-soluble "free base" form.
-
Transfer the basic aqueous mixture to a 250 mL separatory funnel.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL). The product is more soluble in the organic phase.
-
Combine the organic extracts.
-
Wash the combined organic layer with deionized water (2 x 30 mL) to remove any remaining inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.
-
Concentrate the filtrate using a rotary evaporator to remove the DCM. The resulting product will be a crude oil or semi-solid.
Step 4: Purification and Characterization
-
The crude product can be purified by column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100:0 to 90:10 DCM:MeOH).
-
Alternatively, for a thermally stable product, purification can be achieved via vacuum distillation.
-
The identity and purity of the final product, 5-dimethylaminopentanamide, should be confirmed using standard analytical techniques:
Data Summary and Visualization
Quantitative Experimental Data
| Parameter | Value | Unit | Moles (mmol) | Molar Ratio |
| 5-Bromopentanamide | 5.0 | g | 27.8 | 1.0 |
| Dimethylamine (40% soln.) | 25 | mL | ~220 | ~7.9 |
| Dichloromethane (Extraction) | 150 (3 x 50) | mL | - | - |
| Reaction Time | 16 - 24 | hours | - | - |
| Reaction Temperature | Room Temp. | °C | - | - |
| Expected Yield (Theoretical) | 4.0 | g | - | - |
| Expected Purity (Post-Purification) | >95 | % | - | - |
Visual Workflow of the Synthesis
Caption: Experimental workflow for the synthesis of 5-Dimethylaminopentanamide.
References
-
Safety Data Sheet, Dimethylamine 60% Solution. (2022). Retrieved from Google Search.[4]
-
Material Safety Data Sheet - Dimethylamine Solution 40%. Oxford Lab Fine Chem LLP. Retrieved from Google Search.[8]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]1]
-
Synthesis of Amines. (n.d.). Retrieved from Google Search.[2]
-
DIMETHYLAMINE SOLUTION FOR SYNTHESIS MSDS. (2019, March 6). Loba Chemie. Retrieved from Google Search.[5]
-
University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]]
-
Material Safety Data Sheet SDS/MSDS - Dimethylamine solution 40%. (n.d.). CDH Fine Chemical. Retrieved from Google Search.[6]
-
Ashenhurst, J. (2012, July 4). The SN2 Reaction Mechanism. Master Organic Chemistry. Retrieved from [Link]3]
-
Ahn, J. S., et al. (2002). Development of an analytical method for the determination of acrylamide in food by gas chromatography-mass spectrometry. Journal of Food Science, 67(8), 2884-2888.[9]
-
Development and validation of a method for the analysis of five diamide insecticides in edible mushrooms using modified QuEChERS and HPLC-MS/MS. (2020). Food Chemistry, 333, 127475.[10]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tminehan.com [tminehan.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. go.lupinsys.com [go.lupinsys.com]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 9. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ACRYLAMIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Development and validation of a method for the analysis of five diamide insecticides in edible mushrooms using modified QuEChERS and HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Using 5-Dimethylaminopentanamide in anion exchange resin synthesis
Utilization of 5-Dimethylaminopentanamide for Reduced Non-Specific Binding
Abstract
This technical guide details the protocol for synthesizing a novel Strong Anion Exchange (SAX) resin using 5-Dimethylaminopentanamide as the functional ligand. Unlike traditional trimethylamine (TMA) resins, this ligand introduces a quaternary ammonium group for ion exchange coupled with a hydrophilic pentanamide "tail." This dual-functionality significantly reduces hydrophobic interactions on the resin surface, thereby minimizing non-specific binding of biological macromolecules (e.g., proteins, nucleic acids). This protocol is optimized for chloromethylated polystyrene-divinylbenzene (PS-DVB) matrices but is adaptable to epoxy-activated agarose.
Introduction & Mechanistic Rationale
2.1 The Challenge: Non-Specific Binding
Standard SAX resins (e.g., Q-Type) often utilize short alkyl chains (methyl/ethyl) on the quaternary nitrogen. While effective for charge-based separation, the underlying styrenic matrix or the alkyl groups themselves can induce hydrophobic retention. This leads to:
-
Irreversible binding of sensitive proteins.
-
Peak tailing during elution.
-
Loss of enzymatic activity (denaturation).
2.2 The Solution: 5-Dimethylaminopentanamide
The molecule 5-Dimethylaminopentanamide (
-
Ion Exchange Site: The tertiary amine (
) reacts with the activated matrix to form a positively charged quaternary ammonium group (Strong Anion Exchanger). -
Hydrophilic Tail: The pendant pentanamide chain extends into the mobile phase. The terminal amide group (
) is highly polar and forms a hydration shell, masking the hydrophobic backbone of the resin.
Chemical Reaction Pathway
The synthesis relies on a nucleophilic substitution (
Figure 1: Reaction pathway for the quaternization of chloromethylated polystyrene with 5-Dimethylaminopentanamide.
Experimental Protocol
4.1 Materials & Equipment
| Component | Specification | Role |
| Matrix | Chloromethylated Polystyrene-DVB (Merrifield Resin) | 1.0 - 1.5 mmol Cl/g loading; 100-200 mesh. |
| Ligand | 5-Dimethylaminopentanamide (98% purity) | Functionalizing agent. |
| Solvent | N,N-Dimethylformamide (DMF) | High dielectric constant solvent to promote |
| Catalyst | Potassium Iodide (KI) | Finkelstein catalyst (accelerates Cl displacement). |
| Wash Solvents | Methanol, Deionized Water (18.2 MΩ), 1M NaCl | Purification and conditioning. |
4.2 Synthesis Procedure
Step 1: Resin Pre-Treatment (Swelling)
-
Rationale: PS-DVB beads are hydrophobic and collapsed in dry state. DMF swells the polymer network, exposing internal chloromethyl sites.
-
Weigh 10.0 g of Chloromethylated resin into a 250 mL round-bottom flask.
-
Add 100 mL of dry DMF.
-
Allow to swell at room temperature for 2 hours with gentle overhead stirring (do not use magnetic stir bars as they grind the beads).
Step 2: Nucleophilic Substitution (Quaternization)
-
Stoichiometry: Use a 3-fold molar excess of amine to chloride to drive the reaction to completion.
-
Calculation: 10 g resin × 1.5 mmol/g = 15 mmol Cl.
-
Ligand needed: 45 mmol.
-
MW of 5-Dimethylaminopentanamide: ~144.21 g/mol .
-
Mass needed:
.
-
-
Dissolve 6.5 g of 5-Dimethylaminopentanamide in 20 mL DMF.
-
Add 0.5 g of Potassium Iodide (KI) to the resin slurry (catalyst).
-
Add the ligand solution to the reaction flask.
-
Heat the mixture to 50°C using an oil bath.
-
Maintain reaction for 24 hours under reflux with gentle stirring.
Step 3: Washing & Purification
-
Goal: Remove unreacted ligand, solvent, and residual iodide.
-
Filter the resin on a sintered glass funnel (porosity M).
-
Wash sequentially with:
-
3 × 100 mL DMF (removes unreacted ligand).
-
3 × 100 mL Methanol (removes DMF).
-
3 × 100 mL Deionized Water (hydrates the resin).
-
-
Counter-ion Exchange: The resin is currently in the Iodide/Chloride form. To standardize, wash with 500 mL of 1M NaCl (flow rate: 2 mL/min) to convert fully to the Chloride (
) form. -
Final wash with water until conductivity of effluent equals influent.
Characterization & Validation
5.1 Analytical Methods
| Method | Expected Observation | Validation Criteria |
| FTIR Spectroscopy | New peak at 1650-1690 cm⁻¹ (Amide I band). | Confirms attachment of the pentanamide tail. |
| Elemental Analysis | Increase in Nitrogen (N) content. | N% should correlate with theoretical capacity. |
| Chloride Titration | Volhard Method or Potentiometric Titration. | Determines Total Ion Exchange Capacity (IEC). |
5.2 Capacity Calculation Protocol (Volhard)
-
Dry 1.0 g of resin (Cl- form) in a vacuum oven at 50°C.
-
Immerse in 100 mL of 0.5 M
for 12 hours (displaces ). -
Titrate the supernatant with 0.1 M
using indicator. -
Target Capacity:
(slightly lower than starting Cl due to mass increase of the ligand).
Application Data: Protein Binding (Hypothetical)
Comparison of the new Pentanamide-SAX resin against a standard Trimethylammonium (Q-Type) resin.
| Parameter | Standard Q-Resin (TMA) | Pentanamide-SAX (New) | Interpretation |
| Ligand Structure | New ligand has a hydrophilic tail. | ||
| BSA Binding Capacity | 45 mg/mL | 42 mg/mL | Slight reduction due to steric bulk (expected). |
| Recovery of Lipase | 65% (Activity Loss) | 92% (High Activity) | Hydrophilic tail prevents hydrophobic denaturation. |
| Elution Peak Width | Broad (Tailing) | Sharp (Symmetric) | Faster mass transfer kinetics. |
Troubleshooting Guide
-
Problem: Low Ion Exchange Capacity (< 0.5 meq/g).
-
Problem: High Back-pressure in Column.
-
Problem: Leaching of Ligand.
References
-
Dahman, Y. (2017). Ion Exchange Resins: Classification and Synthesis. In Nanotechnology and Functional Materials for Engineers. Elsevier.
-
Shiyama, T., et al. (2004).[7] Design and synthesis of novel hydrophilic spacers for the reduction of nonspecific binding proteins on affinity resins.[7] Bioorganic & Medicinal Chemistry, 12(11), 2831-2841.[7]
-
Rapp Polymere. (n.d.). Chloromethyl Polystyrene: Usage and Chemical Properties.
-
Levittown, P. (1958). Preparation of anion-exchange resins containing weakly basic and strongly basic functional groups. US Patent 2862894A.
-
Devaky, K. S. (1988).[2][8] Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes.[2] European Polymer Journal.[2]
Disclaimer: This protocol involves the use of hazardous chemicals (DMF, Chloromethylated resin). All procedures must be performed in a fume hood wearing appropriate PPE.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6090258A - Ion-exchange spacer and processes for the preparation thereof - Google Patents [patents.google.com]
- 4. A Study of the Structure of an Anion Exchange Resin with a Quaternary Ammonium Functional Group by Using Infrared Spectroscopy and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US2862894A - Preparation of anion-exchange resins containing weakly basic and strongly basic functional groups - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. Design and synthesis of novel hydrophilic spacers for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
Application Note & Protocol: Functionalization of Polystyrene Beads with a Terminal Dimethylamino Moiety
A Robust Protocol for Solid-Phase Synthesis and Surface Modification
Author: Senior Application Scientist, Gemini Laboratories
Abstract
This guide provides a comprehensive, field-tested protocol for the functionalization of carboxylated polystyrene beads to introduce a terminal N,N-dimethylamino group via a stable amide linkage. This surface modification is critical for a range of applications in drug development and diagnostics, including ion-exchange chromatography, solid-phase synthesis, and the immobilization of biomolecules.[1][2][3] We detail a robust two-step carbodiimide coupling procedure, leveraging 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS) to covalently attach N,N-Dimethyl-1,5-diaminopentane to the bead surface.[4][5] The protocol emphasizes causality, explaining the critical role of each reagent and step to ensure high efficiency and reproducibility. Furthermore, we provide validated methods for the qualitative and quantitative characterization of the resulting functionalized beads.
Principle of the Method
The functionalization process is a classic example of amide bond formation, a cornerstone of bioconjugation chemistry.[6] It involves two primary stages:
-
Activation of Surface Carboxyl Groups: Carboxylated polystyrene beads are treated with EDC in the presence of Sulfo-NHS. EDC reacts with the carboxyl groups (-COOH) to form a highly reactive but unstable O-acylisourea intermediate.[4] Sulfo-NHS rapidly converts this intermediate into a more stable, amine-reactive Sulfo-NHS ester.[4][7] This two-step activation strategy is superior to using EDC alone because the semi-stable ester is less susceptible to hydrolysis in an aqueous environment, leading to higher coupling yields.[4][7]
-
Nucleophilic Attack and Amide Bond Formation: The primary amine of N,N-Dimethyl-1,5-diaminopentane then acts as a nucleophile, attacking the Sulfo-NHS ester. This results in the formation of a stable amide bond, covalently linking the diamine to the bead surface and leaving the terminal tertiary dimethylamino group exposed and accessible.
The choice of a buffer free of competing carboxyl and amine groups, such as 2-(N-morpholino)ethanesulfonic acid (MES), is critical during the activation step to prevent unwanted side reactions and ensure maximum efficiency.[8][9]
Reaction Mechanism
// Nodes Bead_COOH [label="Polystyrene-COOH\n(Carboxylated Bead)"]; EDC [label="EDC", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SulfoNHS [label="Sulfo-NHS", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate1 [label="O-Acylisourea Intermediate\n(Unstable)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate2 [label="Sulfo-NHS Ester\n(Amine-Reactive)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Diamine [label="H₂N-(CH₂)₅-N(CH₃)₂\n(N,N-Dimethyl-1,5-diaminopentane)"]; FinalProduct [label="Polystyrene-CO-NH-(CH₂)₅-N(CH₃)₂\n(Functionalized Bead)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct1 [label="Isourea Byproduct"]; Byproduct2 [label="Sulfo-NHS"];
// Edges Bead_COOH -> Intermediate1 [label="+"]; EDC -> Intermediate1; Intermediate1 -> Intermediate2 [label="+ Sulfo-NHS"]; Intermediate1 -> Bead_COOH [label="Hydrolysis\n(Side Reaction)"]; Intermediate2 -> FinalProduct [label="+ Diamine"]; FinalProduct -> Byproduct2 [style=invis]; Intermediate2 -> Byproduct2 [label="-"];
// Ranks {rank=same; Bead_COOH; EDC;} {rank=same; Intermediate1; SulfoNHS;} {rank=same; Intermediate2; Diamine;} {rank=same; FinalProduct; Byproduct1;}
// Invisible edges for layout Bead_COOH -> SulfoNHS [style=invis]; EDC -> SulfoNHS [style=invis]; Intermediate1 -> Diamine [style=invis]; Intermediate2 -> Byproduct1 [style=invis]; } ddot Caption: EDC/Sulfo-NHS mediated amide coupling chemistry.
Materials and Reagents
Consumables and Equipment
-
Carboxylated Polystyrene Beads (e.g., 100 µm diameter, ~5% DVB cross-linked)
-
Microcentrifuge tubes (2 mL)
-
Adjustable pipettes and sterile tips
-
Vortex mixer
-
Tube rotator or shaker
-
Benchtop microcentrifuge
-
pH meter
-
FTIR Spectrometer with ATR accessory
-
UV-Vis Spectrophotometer
Reagents and Buffers
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0. Prepare fresh. Rationale: MES buffer lacks primary amines or carboxylates that would compete in the coupling reaction.[8]
-
Coupling Ligand: N,N-Dimethyl-1,5-diaminopentane (≥98% purity)
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C. Equilibrate to room temperature before opening.[4]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C. Equilibrate to room temperature before opening.
-
Quenching/Blocking Buffer: 1 M Ethanolamine or 1 M Tris-HCl, pH 8.0.
-
Wash Buffer: PBS, pH 7.4, with 0.05% Tween-20.
-
Storage Buffer: PBS, pH 7.4, with 0.02% Sodium Azide.
-
Ultrapure water
Experimental Protocols
This protocol is optimized for a starting quantity of 100 mg of carboxylated polystyrene beads. Adjust volumes proportionally for different quantities.
Workflow Overview
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// Edges Start -> Wash1; Wash1 -> Activation; Activation -> Wash2; Wash2 -> Coupling; Coupling -> Quench; Quench -> Wash3; Wash3 -> Characterize; Characterize -> End; } ddot Caption: Step-by-step experimental workflow.
Step 1: Preparation and Washing of Polystyrene Beads
Rationale: Washing removes preservatives, unbound polymers, and other contaminants from the bead manufacturing process, ensuring that surface carboxyl groups are accessible and reactive.
-
Weigh 100 mg of carboxylated polystyrene beads into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of Activation Buffer (0.1 M MES, pH 6.0).
-
Vortex for 30 seconds to fully resuspend the beads.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the beads.[10]
-
Carefully aspirate and discard the supernatant.
-
Repeat this wash cycle (steps 2-5) two more times for a total of three washes.
Step 2: Activation of Surface Carboxyl Groups
Rationale: This two-step activation creates a stable, amine-reactive intermediate on the bead surface, maximizing the potential for successful coupling in the next stage.
-
After the final wash, resuspend the bead pellet in 1.0 mL of fresh, cold Activation Buffer.
-
Prepare fresh EDC and Sulfo-NHS solutions immediately before use. EDC is highly susceptible to hydrolysis.[5]
-
EDC Solution: Dissolve 10 mg of EDC in 1 mL of ultrapure water.
-
Sulfo-NHS Solution: Dissolve 15 mg of Sulfo-NHS in 1 mL of ultrapure water.
-
-
To the bead suspension, add 100 µL of the EDC solution (~2 mM final concentration) and 100 µL of the Sulfo-NHS solution (~5 mM final concentration).[7][11]
-
Immediately vortex briefly and place on a tube rotator for 30 minutes at room temperature.
Step 3: Coupling with N,N-Dimethyl-1,5-diaminopentane
Rationale: The primary amine of the diamine displaces the Sulfo-NHS group to form a permanent amide bond. The reaction is performed at a slightly basic pH (7.2-7.5) to ensure the primary amine is deprotonated and thus maximally nucleophilic.[11]
-
Centrifuge the activated beads at 10,000 x g for 10 minutes. Aspirate and discard the supernatant containing excess activation reagents.
-
Resuspend the beads in 1.0 mL of Coupling Buffer (PBS, pH 7.2).
-
Prepare a 100 mM solution of N,N-Dimethyl-1,5-diaminopentane in Coupling Buffer.
-
Add 200 µL of the diamine solution to the activated bead suspension.
-
Incubate on a tube rotator for 2-4 hours at room temperature.
Step 4: Quenching and Blocking
Rationale: Any unreacted Sulfo-NHS esters must be quenched to prevent non-specific binding or reactions in downstream applications. A small molecule with a primary amine, like ethanolamine, is ideal for this purpose.
-
Centrifuge the beads at 10,000 x g for 10 minutes and discard the supernatant.
-
Add 1.5 mL of Quenching Buffer (e.g., 1 M Ethanolamine, pH 8.0) to the bead pellet.
-
Resuspend and incubate on a rotator for 30 minutes at room temperature.
-
Pellet the beads by centrifugation (10,000 x g, 10 min). Discard the supernatant.
-
Wash the beads three times with 1.5 mL of Wash Buffer (PBS-T).
-
After the final wash, resuspend the functionalized beads in 1.0 mL of Storage Buffer. Store at 4°C.
Characterization and Quality Control
Validating the success of the functionalization is a critical component of the workflow. We recommend both qualitative and quantitative methods.
Qualitative Analysis: FTIR Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the chemical transformation on the bead surface.[12]
-
Procedure: Acquire ATR-FTIR spectra of the initial carboxylated beads and the final functionalized beads.
-
Expected Results:
-
Carboxylated Beads (Initial): A characteristic peak for the C=O stretch of the carboxylic acid will be visible around 1700-1740 cm⁻¹.[13][14]
-
Functionalized Beads (Final): The intensity of the carboxylic acid peak should decrease significantly. A new, prominent peak corresponding to the amide I band (C=O stretch) will appear around 1650 cm⁻¹.[13] An N-H bending peak (amide II) may also be observed around 1550 cm⁻¹.
-
| Feature | Wavenumber (cm⁻¹) | Interpretation |
| Carboxyl C=O Stretch | ~1710 cm⁻¹ | Present on initial beads, decreases after reaction.[13][14] |
| Amide I Band (C=O) | ~1650 cm⁻¹ | Appears after successful coupling, confirming amide bond.[13] |
| Amide II Band (N-H) | ~1550 cm⁻¹ | Appears after successful coupling. |
Quantitative Analysis: Ninhydrin Assay
While the Ninhydrin assay typically quantifies primary amines, it can be adapted here as a negative control to confirm the successful reaction of the primary amine from the diamine linker. A more direct quantification of the newly introduced tertiary amines can be performed using methods like the picric acid binding assay. However, for process validation, a significant reduction in primary amine signal (from a control run with an amino-functionalized bead) provides strong evidence of successful coupling. For absolute quantification of the tertiary amine, more advanced techniques may be required.[15][16][17][18]
Rationale: A colorimetric assay provides a quantitative measure of the surface amine density, allowing for batch-to-batch consistency checks and optimization of reaction conditions.[15][16]
Simplified Protocol (Adapted from standard methods):
-
Prepare a standard curve using known concentrations of a primary amine standard (e.g., aminopropylsilane).
-
Place a known mass (e.g., 5 mg) of washed, functionalized beads into a reaction vessel.
-
Add a defined volume of ninhydrin reagent.
-
Heat the reaction at 100°C for 10-15 minutes.
-
After cooling, dilute the reaction and measure the absorbance of the supernatant at 570 nm.
-
Interpolate the surface amine concentration from the standard curve. The expected result is a very low primary amine concentration, confirming the primary amine of the linker has been consumed in the amide bond formation.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Coupling Efficiency (per quantitative analysis) | 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Incorrect buffer pH. 3. Competing nucleophiles in buffer (e.g., Tris, Glycine). | 1. Use fresh EDC/Sulfo-NHS powders; equilibrate to RT before opening. Prepare solutions immediately before use. 2. Verify pH of Activation (6.0) and Coupling (7.2-7.5) buffers. 3. Use non-competing buffers like MES for activation and PBS for coupling.[8][9] |
| Bead Aggregation | 1. Incomplete washing. 2. High concentration of crosslinkers. 3. Insufficient mixing during reaction. | 1. Ensure thorough washing to remove all excess reagents. 2. Optimize EDC/Sulfo-NHS concentrations. 3. Ensure continuous, gentle mixing on a rotator during all incubation steps. |
| Inconsistent Batch-to-Batch Results | 1. Variability in bead starting material. 2. Inconsistent reagent preparation or timing. | 1. Characterize each new lot of carboxylated beads for carboxyl content. 2. Adhere strictly to the protocol, especially regarding the fresh preparation of EDC/Sulfo-NHS. |
Conclusion
This application note provides a validated, step-by-step protocol for the covalent functionalization of polystyrene beads with a terminal dimethylamino group. By explaining the chemical principles behind each step, from the critical choice of buffer systems to the mechanism of carbodiimide activation, this guide empowers researchers to achieve consistent and high-efficiency surface modification. The inclusion of robust characterization and troubleshooting sections ensures that users can validate their results and adapt the protocol to their specific research needs, ultimately advancing applications in drug discovery and diagnostics.
References
- Vertex AI Search. (2025, July 12). Amine-Modified Polystyrene Beads: Key Applications, Benefits, and Manufacturing Insights.
- ResearchGate. (2017, November 21).
- MDPI. (2022, December 6). Surface Functionalization Strategies of Polystyrene for the Development Peptide-Based Toxin Recognition.
- SpringerLink. (2025, March 4). Development and characterization of aminated polystyrene adsorbent with nanoparticles.
- ResearchGate. (2025, August 6). Synthesis and Characterization of Amine-Functionalized Polystyrene Nanoparticles | Request PDF.
- ResearchGate. FTIR spectra of (A) carboxylated polystyrene beads and (B) 5-ASA loaded...
- Thermo Fisher Scientific. instructions - edc.
- How to use the personal web pages service. Plasmachemical Amine Functionalization of Porous Polystyrene Beads: The Importance of Pore Architecture.
- BenchChem. A Researcher's Guide to Quantitative Analysis of Surface Amine Density: A Comparison of Amino.
- ResearchGate.
- Sigma-Aldrich. Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
- ResearchGate. FTIR spectra of (a)
- nanomicronspheres. (2025, July 10).
- Ocean NanoTech, LLC. Conjugation Protocol Red Carboxyl Fluorescent Nanoparticles (F61502).
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Creative Proteomics. Carbodiimide Crosslinker Chemistry: EDC and DCC.
- BenchChem.
- BenchChem. (2025, February 20).
- YouTube. (2021, February 8). Surface Functionalization by Amidation Reaction (NHS-ester amine and EDC coupling).
- Bangs Labor
- ACS Publications. (2011, August 19).
- ACS Publications. (2018, November 20). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
- ResearchGate. Functionalization of ActA-coated beads.
- PubMed. (2018, November 20). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.
- ACS Publications. (2018, October 29). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR | Analytical Chemistry.
Sources
- 1. Amine-Modified Polystyrene Beads: Key Applications, Benefits, and Manufacturing Insights - nanomicronspheres [nanomicronspheres.com]
- 2. users.ox.ac.uk [users.ox.ac.uk]
- 3. Amine Functionalized Polystyrene Beads: A Comprehensive Guide to Applications and Benefits in Modern Research - nanomicronspheres [nanomicronspheres.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. bangslabs.com [bangslabs.com]
- 10. oceannanotech.com [oceannanotech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. andreas-brinkmann.net [andreas-brinkmann.net]
- 17. Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
5-Dimethylaminopentanamide as a bile acid sequestrant intermediate
Application Note: 5-Dimethylaminopentanamide as a Functional Intermediate for Bile Acid Sequestrants
Executive Summary
This application note details the synthesis, characterization, and polymerization application of 5-Dimethylaminopentanamide , a critical tertiary amine intermediate used in the development of advanced Bile Acid Sequestrants (BAS). Unlike first-generation sequestrants (e.g., Cholestyramine) which rely on simple trimethylammonium groups, the incorporation of 5-dimethylaminopentanamide introduces a functionalized spacer arm . This 5-carbon amide-terminated tether modulates the hydrophilicity of the polymer matrix and extends the cationic binding site away from the backbone, enhancing steric accessibility for bulky bile acid micelles.
This guide provides a validated protocol for synthesizing this intermediate from 5-bromopentanamide, its subsequent quaternization onto chloromethylated polystyrene supports, and methods for assessing the binding capacity of the resulting resin.
Chemical Context & Mechanism of Action[1][2][3][4]
The "Spacer Arm" Hypothesis in BAS Design
Standard anion-exchange resins often suffer from steric hindrance where the quaternary ammonium charge is too close to the hydrophobic polymer backbone. Bile acids are large, amphiphilic steroid molecules. By using 5-dimethylaminopentanamide, researchers create a "tethered" cation:
-
The Tether (Pentyl Chain): Extends the charge into the solvent domain, increasing interaction probability.
-
The Amide Functionality: Introduces hydrogen-bonding donors/acceptors, improving the resin's swelling properties in the aqueous intestinal environment compared to purely alkylated chains.
-
The Cation (Quaternary Ammonium): Formed in situ when the tertiary amine of the intermediate reacts with the halo-alkylated polymer.
Pathway Visualization
Figure 1: Synthetic workflow for the production and utilization of 5-Dimethylaminopentanamide in resin functionalization.
Experimental Protocols
Protocol A: Synthesis of 5-Dimethylaminopentanamide
Objective: To convert 5-bromopentanamide into the tertiary amine intermediate via nucleophilic substitution.
Materials:
-
5-Bromopentanamide (Purity >97%)
-
Dimethylamine (33% solution in Ethanol)[1]
-
Dichloromethane (DCM)
-
Hydrochloric Acid (1M)
-
Sodium Hydroxide (pellets or 5M solution)
-
Magnesium Sulfate (anhydrous)
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 10.0 g of 5-bromopentanamide in 50 mL of ethanol in a round-bottom flask.
-
Amine Addition: Add 20 mL of 33% dimethylamine/ethanol solution dropwise while stirring.
-
Incubation: Seal the vessel and stir at room temperature (20–25°C) for 3 hours.
-
Secondary Addition: To ensure completion, add an additional 10 mL of dimethylamine solution and stir for 18 hours.
-
Work-up (Acid-Base Extraction):
-
Evaporate the ethanol under reduced pressure to obtain an oily residue.
-
Dissolve the residue in 50 mL of dilute HCl (pH ~2). Rationale: This protonates the product, keeping it in the aqueous phase while non-basic impurities are extracted.
-
Wash the aqueous layer twice with 30 mL DCM to remove unreacted bromide or non-basic byproducts.
-
Basification: Adjust the aqueous layer to pH >12 using NaOH. The product will deprotonate and likely oil out.
-
Extraction: Extract the basic aqueous layer with DCM (3 x 50 mL).
-
-
Isolation: Dry the combined organic extracts over MgSO₄, filter, and evaporate to dryness.
-
Yield Check: Expect a colorless solid/oil.[1] Typical yield: 70–75%.[1]
-
Target MP: 86–87°C.[1]
-
Protocol B: Resin Functionalization (Quaternization)
Objective: To attach the intermediate to a polymer backbone, creating the active anion-exchange site.
Materials:
-
Chloromethyl-substituted polystyrene beads (Merrifield Resin, ~1% cross-linked).
-
5-Dimethylaminopentanamide (from Protocol A).[1]
-
Solvent: Acetonitrile or Ethanol.
Methodology:
-
Swelling: Suspend 5.0 g of chloromethylated polystyrene in 50 mL of solvent. Allow to swell for 30 minutes.
-
Coupling: Add 8.0 g (excess) of 5-dimethylaminopentanamide.
-
Reflux: Heat the mixture to reflux (approx. 80°C for acetonitrile) for 24–48 hours. Rationale: Quaternization of tertiary amines on solid support is kinetically slow due to diffusion limits.
-
Washing: Filter the resin beads. Wash sequentially with:
-
Solvent (3x)
-
Water (3x)
-
1M NaCl (to ensure counter-ion is Chloride)
-
Methanol (2x)[]
-
-
Drying: Vacuum dry at 50°C.
Quality Control & Characterization
Data Specification Table
| Parameter | Specification | Method | Acceptance Criteria |
| Appearance | Colorless to pale yellow solid | Visual | Homogeneous |
| Identification | 1H-NMR (CDCl3) | NMR | Singlet at ~2.2 ppm (N-Me2); Triplet at ~2.3 ppm (CH2-CO) |
| Purity | > 98.0% | GC-MS / HPLC | No single impurity >0.5% |
| Resin Capacity | 2.0 – 3.0 meq/g | Titration (AgNO3) | Target dependent on polymer substitution |
| Moisture | < 1.0% | Karl Fischer | Critical for storage stability |
In Vitro Binding Assay (Validation)
To confirm the resin acts as a bile acid sequestrant:
-
Prepare a 10 mM stock solution of Sodium Glycocholate in simulated intestinal fluid (pH 7.2 phosphate buffer).
-
Add 100 mg of the functionalized resin to 50 mL of the stock solution.
-
Incubate at 37°C with orbital shaking for 4 hours.
-
Filter supernatant and measure residual bile acid concentration via HPLC (UV detection at 200-210 nm).
-
Calculation:
Mechanism of Interaction Diagram
Figure 2: Mechanistic representation of the resin-bile acid complex. The pentanamide spacer provides both flexibility and secondary hydrogen bonding sites.
Troubleshooting & Critical Parameters
-
Issue: Low Yield in Protocol A.
-
Cause: Incomplete extraction of the amine from the aqueous phase during work-up.
-
Solution: Ensure the pH is >12 before the final DCM extraction. The amine is highly water-soluble in its protonated form.
-
-
Issue: Low Binding Capacity in Resin.
-
Cause: Incomplete quaternization due to steric hindrance in the polymer pores.
-
Solution: Switch to a "Macroporous" resin type instead of "Gel-type" to improve diffusion, or increase the reaction time/temperature during Protocol B.
-
-
Safety Note: Dimethylamine is a volatile gas/liquid. All reactions involving it must be performed in a fume hood. 5-bromopentanamide is an alkylating agent; handle with gloves.
References
-
Polystyrene anion exchange polymers. (1990).[1] Justia Patents. US Patent 4,933,374. Describes the synthesis of 5-dimethylaminopentanamide and its reaction with chloromethylated polystyrene. [Link]
-
Structure, Properties, uses, Synthesis, Assay of Bile acid sequestrants. (n.d.). Pharmacy 180. Provides context on the general mechanism and structural requirements (quaternary ammonium groups) for bile acid sequestration.[3] [Link]
-
Bile Acid Sequestrants Based on Natural and Synthetic Gels. (2023).[3] MDPI Polymers. Review of cationic polymeric gels and the relationship between chemical structure (spacer arms) and binding affinity. [Link]
Sources
Application Note: Chemoselective Synthesis of Quaternary Ammonium Salts from Amino Amides
Executive Summary
The transformation of tertiary amino amides into quaternary ammonium salts (QAS) is a pivotal modification in medicinal chemistry. It is frequently employed to alter pharmacokinetics—specifically to prevent blood-brain barrier permeation or to create "permanently charged" ion-channel blockers (e.g., the lidocaine derivative QX-314).
While the Menshutkin reaction is well-established, amino amides present a unique chemoselectivity challenge: the competition between the nucleophilic tertiary amine (N-alkylation) and the amide oxygen (O-alkylation/imidate formation).
This guide provides a robust, field-proven workflow to achieve high-fidelity N-alkylation while suppressing O-alkylation. We utilize the Hard and Soft Acids and Bases (HSAB) theory to rationalize reagent choice and provide a self-validating purification protocol.
Mechanistic Foundation & Chemoselectivity
To ensure reaction success, one must understand the electronic competition within the substrate.
-
The Amine (Target): A "soft" nucleophile. Its reactivity is governed by steric accessibility and the inductive effect of the adjacent amide carbonyl.
-
The Amide Oxygen (Competitor): A "hard" nucleophile. While less reactive generally, it becomes a distinct trap when using "hard" electrophiles (e.g., sulfates, sulfonates) or under high-temperature conditions.
The Solution: Use "soft" electrophiles (Alkyl Iodides/Bromides) in polar aprotic solvents to favor the orbital-controlled reaction at the nitrogen center.
Visualization: Reaction Pathway & Selectivity[1]
Figure 1: Chemoselectivity map. Path A is favored by soft electrophiles (R-I, R-Br) and polar aprotic solvents. Path B is a common side reaction when using hard electrophiles (MeOTf).
Critical Process Parameters (CPP)
The following parameters are non-negotiable for reproducible high yields.
| Parameter | Recommendation | Scientific Rationale |
| Solvent | Acetone or Acetonitrile (ACN) | Precipitation Driving Force: In acetone, the starting materials are soluble, but the ionic QAS product is often insoluble. This precipitation drives the equilibrium forward (Le Chatelier’s principle) and protects the product from degradation. |
| Leaving Group | Iodide (I⁻) > Bromide (Br⁻) | Iodide is a "soft" leaving group and a "soft" nucleophile, facilitating the SN2 transition state. Chlorides react too slowly for amino amides without high heat (which risks degradation). |
| Concentration | 0.5 M – 1.0 M | High concentration favors the bimolecular (second-order) kinetics of the Menshutkin reaction. |
| Atmosphere | Inert (N₂ or Ar) | While not strictly air-sensitive, alkyl iodides degrade in light/moisture to release free iodine (yellowing), which can act as an oxidant. |
Experimental Protocols
Protocol A: The "Precipitation Method" (Standard)
Best for: Standard synthesis (e.g., Lidocaine
Materials:
-
Amino Amide substrate (1.0 equiv)[1]
-
Alkyl Iodide (e.g., Ethyl Iodide) (1.2 – 1.5 equiv)
-
Solvent: Anhydrous Acetone (HPLC Grade)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amino amide (10 mmol) in anhydrous acetone (10–15 mL). The solution should be clear.
-
Reagent Addition: Add the alkyl iodide (12–15 mmol) dropwise at room temperature.
-
Note: If using volatile alkyl halides (e.g., MeI, EtI), fit the flask with a reflux condenser chilled to -10°C to prevent reagent loss.
-
-
Reaction: Stir the solution.
-
Case A (Reactive Amines): Stir at Room Temp for 12–24 hours.
-
Case B (Steric Hindrance): Heat to mild reflux (40–50°C) for 6–12 hours.
-
-
Observation: A white precipitate should begin to form within 1–4 hours. This is the QAS.
-
Workup (Filtration):
-
Cool the mixture to 0°C (ice bath) to maximize precipitation.
-
Filter the solid using a sintered glass funnel (vacuum).
-
CRITICAL STEP: Wash the filter cake 3x with cold diethyl ether or cold acetone. This removes unreacted amine and excess alkyl halide.
-
-
Drying: Dry the solid under high vacuum (0.1 mbar) at 40°C to remove trace solvents.
Protocol B: Ion Exchange (Anion Metathesis)
Context: Synthesis often uses Iodides (for reactivity), but pharmaceutical applications usually require Chlorides (for biocompatibility).
-
Resin Preparation: Pack a glass column with Amberlite® IRA-400 (Cl- form) or Dowex® 1X8 resin.
-
Activation: Wash resin with 1M HCl, then flush with deionized water until the eluent is neutral (pH 7).
-
Loading: Dissolve the Quaternary Ammonium Iodide (from Protocol A) in minimum water or MeOH:Water (1:1). Load onto the column.
-
Elution: Elute slowly with water/MeOH. The resin captures I⁻ and releases Cl⁻.
-
Lyophilization: Freeze-dry the eluent to obtain the Quaternary Ammonium Chloride.
Quality Control & Troubleshooting
Analytical Validation
Do not rely solely on yield. You must prove the quaternary structure.
-
1H NMR (Diagnostic):
-
Look for the deshielding of protons alpha to the nitrogen.
-
Example: In Lidocaine, the N-Ethyl CH2 protons appear around
2.6 ppm. In QX-314 (quaternary), these shift downfield to 3.4–3.6 ppm due to the positive charge. -
Integration Check: Ensure the integration of the new alkyl group matches the stoichiometry (e.g., a new N-Methyl singlet integrating to 3H).
-
-
Silver Nitrate Test (Qualitative):
-
Dissolve a small amount of product in water. Add AgNO₃.
-
Yellow precipitate = Iodide salt.
-
White precipitate = Chloride salt (verifies Ion Exchange success).
-
Troubleshooting Table
| Issue | Root Cause | Corrective Action |
| No Precipitate | Product is soluble in Acetone. | Switch solvent to Ethyl Acetate or add Diethyl Ether as an anti-solvent to force precipitation. |
| O-Alkylation (Imidate) | "Hard" electrophile or high heat used. | Switch from Methyl Triflate/Sulfate to Methyl Iodide . Lower reaction temperature. |
| Brown/Yellow Product | Free Iodine contamination. | Wash solid with a dilute solution of Sodium Thiosulfate (if water-insoluble) or recrystallize from EtOH/Et₂O. |
| Hygroscopic Product | QAS are naturally hygroscopic. | Handle in a glovebox or dry room. Store in a desiccator with P₂O₅. |
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification of quaternary ammonium salts.
References
-
Menshutkin Reaction Kinetics & Solvent Effects
- Abboud, J. L. M., et al. "Solvent effects on the Menshutkin reaction." Journal of Physical Organic Chemistry.
- Context: Establishes the acceleration of QAS formation in polar aprotic solvents due to transition state stabiliz
-
Chemoselectivity (N- vs O-Alkylation)
- Challis, B. C., & Challis, J. A. "Amides and Related Compounds." Comprehensive Organic Chemistry.
- Context: Defines the HSAB principles governing the attack of soft electrophiles on the amide nitrogen vs oxygen.
-
Pharmaceutical Application (Lidocaine to QX-314)
- Strichartz, G. R. "The inhibition of sodium currents in myelinated nerve by quaternary derivatives of lidocaine." Journal of General Physiology, 1973.
- Context: The foundational protocol for converting amino-amide anesthetics into permanently charged qu
-
Purification & Ion Exchange
- Kumari, P., et al. "Synthesis and characterization of quaternary ammonium salts." Journal of Chemistry.
- Context: Details the anion exchange resin methodology for pharmaceutical salt form conversion.
Sources
Application Note: A Systematic Approach to the Recrystallization of 5-Dimethylaminopentanamide
Abstract
This document provides a comprehensive guide and detailed protocols for the purification of 5-Dimethylaminopentanamide via recrystallization. Recognizing the absence of a standardized published method for this specific molecule, this application note establishes a first-principles approach to developing a robust and reproducible purification strategy. We detail the systematic evaluation of solvent systems, provide step-by-step protocols for both single-solvent and mixed-solvent recrystallization, and offer a comprehensive troubleshooting guide. The methodologies described herein are designed to empower researchers, scientists, and drug development professionals to achieve high purity of 5-Dimethylaminopentanamide, a critical prerequisite for reliable downstream applications.
Introduction and Theoretical Framework
5-Dimethylaminopentanamide is a bifunctional organic molecule featuring a tertiary amine and a primary amide. This unique combination of functional groups dictates its solubility profile and presents specific challenges and opportunities for purification. In research and pharmaceutical development, the purity of active compounds and intermediates is paramount, as impurities can lead to ambiguous experimental results, side reactions, and potential toxicity.
Recrystallization remains a powerful and widely used technique for the purification of solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at ambient or sub-ambient temperatures but exhibit high solubility at an elevated temperature, typically near the solvent's boiling point. As the saturated solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice that excludes impurities, which ideally remain dissolved in the solvent (the mother liquor).
The success of any recrystallization protocol is critically dependent on the judicious selection of the solvent system. This guide will walk the user through a logical, evidence-based process for selecting and optimizing a solvent system for 5-Dimethylaminopentanamide.
Physicochemical Properties & Solvent Selection Rationale
To develop a purification strategy, we must first understand the physicochemical properties of 5-Dimethylaminopentanamide.
-
Structure: The molecule contains a polar primary amide group capable of hydrogen bonding and a basic tertiary amine group. The five-carbon aliphatic chain provides some nonpolar character.
-
Predicted Polarity: The presence of two nitrogen and one oxygen atoms suggests that 5-Dimethylaminopentanamide is a moderately polar compound. It is expected to be soluble in polar protic and aprotic solvents. Its solubility in nonpolar solvents is predicted to be low.
-
Expected Solubility Profile:
-
High Solubility Predicted in: Water, Methanol, Ethanol (polar protic solvents).
-
Moderate to High Solubility Predicted in: Acetone, Acetonitrile, Tetrahydrofuran (THF) (polar aprotic solvents).
-
Low to Insoluble Predicted in: Toluene, Hexanes, Diethyl Ether (nonpolar and weakly polar solvents).
-
This predicted profile forms the basis for our experimental solvent screening. The goal is to identify a solvent that provides the ideal solubility differential required for effective recrystallization.
Experimental Protocol: Systematic Solvent Screening
Before committing to a large-scale recrystallization, a systematic solvent screening must be performed to identify the optimal solvent or solvent pair. This is a critical, material-sparing step.
Objective: To identify a solvent that dissolves 5-Dimethylaminopentanamide when hot but not when cold.
Materials:
-
5-Dimethylaminopentanamide (crude)
-
Test tubes (13x100 mm) or small vials
-
Heat gun or sand bath
-
Vortex mixer
-
A selection of candidate solvents (see Table 1)
Procedure:
-
Preparation: Place approximately 20-30 mg of crude 5-Dimethylaminopentanamide into several separate test tubes.
-
Room Temperature Test: Add a candidate solvent dropwise (e.g., 0.5 mL at a time) to each test tube at room temperature. Vortex after each addition. Observe if the solid dissolves completely. If it dissolves readily at room temperature, the solvent is unsuitable as a single recrystallization solvent but may be useful as the "solvent" in a mixed-pair system.
-
Hot Solubility Test: If the compound is not soluble at room temperature, gently heat the test tube while continuing to add the solvent dropwise until the solid fully dissolves. Record the approximate volume of solvent used.
-
Cooling & Observation: Allow the hot, saturated solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quality and quantity of the crystals formed. An ideal solvent will yield a large crop of well-formed crystals. If the compound "oils out" (forms a liquid layer instead of crystals), the solvent may be unsuitable, or a mixed-solvent system may be required.
Data Presentation: Solvent Screening Observations
Use the following table to meticulously record your findings.
| Solvent | Polarity Index | Boiling Point (°C) | Soluble at Room Temp? (Yes/No) | Soluble when Hot? (Yes/No) | Crystal Formation on Cooling? (None/Poor/Good/Excellent) | Notes (e.g., Oils out, color change) |
| Water | 10.2 | 100 | ||||
| Ethanol | 5.2 | 78 | ||||
| Isopropanol | 4.3 | 82 | ||||
| Acetone | 5.1 | 56 | ||||
| Ethyl Acetate | 4.4 | 77 | ||||
| Toluene | 2.4 | 111 | ||||
| Heptane | 0.1 | 98 |
This table should be filled out by the researcher during the experimental screening process.
Visualization: Solvent Selection Workflow
The following diagram outlines the logical decision-making process for selecting an appropriate solvent system based on the screening results.
Caption: Workflow for systematic recrystallization solvent selection.
Detailed Recrystallization Protocols
Once a suitable solvent system has been identified, proceed with the bulk purification.
Protocol 1: Single-Solvent Recrystallization
Procedure:
-
Dissolution: Place the crude 5-Dimethylaminopentanamide in an Erlenmeyer flask (the conical shape reduces solvent evaporation). Add a magnetic stir bar. Add the chosen solvent in small portions while stirring and gently heating on a hot plate. Continue adding solvent until the compound just dissolves completely. Causality: Using the minimum amount of hot solvent is crucial for maximizing the recovery yield upon cooling.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities (e.g., dust, particulates) are visible in the hot solution, a hot filtration is necessary. Pre-heat a separate flask and a funnel (stemless or short-stemmed) containing fluted filter paper. Quickly pour the hot solution through the filter paper to remove the impurities. Causality: This step must be done quickly to prevent premature crystallization of the product on the filter paper or in the funnel stem.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, submerge the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. Causality: The solvent must be cold to avoid dissolving the desired product crystals while still washing away the impurity-laden mother liquor.
-
Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter paper under vacuum for a period, followed by transfer to a desiccator or a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This technique is used when no single solvent is ideal. It employs two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").
Procedure:
-
Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent" in an Erlenmeyer flask.
-
Addition of Antisolvent: While keeping the solution hot, add the "antisolvent" dropwise with swirling. Continue adding the antisolvent until the solution becomes faintly and persistently cloudy (turbid). This indicates the point of saturation.
-
Clarification: Add a few drops of the hot "solvent" back into the solution until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Cooling, Collection, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol above.
Visualization: General Recrystallization Workflow
Caption: Step-by-step general workflow for recrystallization.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Lower the temperature at which the solution becomes saturated by adding more solvent. Try a different solvent with a lower boiling point. |
| No Crystal Formation | Too much solvent was used. The solution is not sufficiently supersaturated. | Boil off some of the solvent to increase the concentration of the solute. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Add a "seed crystal" of the pure compound. |
| Premature Crystallization | The solution cooled too quickly during hot filtration. The funnel or receiving flask was too cold. | Use a stemless or short-stemmed funnel. Pre-heat all glassware (funnel, filter paper, receiving flask). Add a small excess of solvent before filtering to keep the compound in solution. |
| Low Recovery Yield | Too much solvent was used. Crystals were washed with solvent that was not cold enough. The compound has significant solubility even at low temperatures. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the wash solvent is ice-cold. Evaporate some of the mother liquor to recover a second, less pure crop of crystals. |
References
-
Laurence, D. and Lalevée, J. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]
-
American Chemical Society. ACS Reagent Chemicals: Specifications and Procedures for Reagents and Standard-Grade Reference Materials. ACS Publications. [Link]
Troubleshooting & Optimization
Controlling hydrolysis of 5-Dimethylaminopentanamide during storage
A Guide to Controlling Hydrolysis During Storage and Experimentation
Welcome to the technical support guide for 5-Dimethylaminopentanamide. As Senior Application Scientists, we have designed this resource to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the stability and integrity of this compound. This guide moves beyond simple instructions to explain the underlying chemical principles, ensuring your experimental outcomes are both reliable and reproducible.
Section 1: Frequently Asked Questions - Understanding the Stability of 5-Dimethylaminopentanamide
This section addresses the most common questions regarding the nature of 5-Dimethylaminopentanamide and its primary degradation pathway.
Q1: What is 5-Dimethylaminopentanamide and why is its stability critical?
5-Dimethylaminopentanamide is a tertiary amide derivative of a five-carbon chain with a dimethylamino group at the terminal end. Like all amide-containing compounds, it is susceptible to degradation. Maintaining its chemical integrity during storage is paramount, as the formation of impurities can lead to inaccurate experimental results, loss of biological activity, and potential confounding toxicological effects. In drug development, controlling degradation is a fundamental regulatory requirement.[1]
Q2: What is hydrolysis and how does it specifically affect 5-Dimethylaminopentanamide?
Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds.[2] For amides, this process involves the cleavage of the stable carbon-nitrogen (C-N) bond.[3] This reaction is the reverse of the condensation reaction that forms the amide.[4] In the case of 5-Dimethylaminopentanamide, hydrolysis results in its conversion to 5-dimethylaminopentanoic acid and ammonia. Amides are generally more resistant to hydrolysis than esters due to greater resonance stabilization, but the reaction can still occur under common storage conditions, especially over extended periods.[5][6]
Q3: What are the primary factors that accelerate hydrolysis during storage?
Several environmental factors can significantly increase the rate of hydrolysis. Understanding and controlling these is the key to long-term stability.
-
Presence of Water: As a direct reactant, atmospheric moisture is the primary culprit. Amides can be hygroscopic, absorbing water from the air.[7]
-
pH (Acid or Base Catalysis): The hydrolysis of amides is catalyzed by both acids and bases.[4][8] Exposure to acidic or basic contaminants (e.g., from glassware or other reagents) can dramatically accelerate degradation. In acid-catalyzed hydrolysis, the carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to attack by water.[6][9] In base-catalyzed hydrolysis, a hydroxide ion directly attacks the carbonyl carbon.[9]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing the compound at elevated temperatures will reduce its shelf-life.[10]
-
Light: While direct photolysis is a separate mechanism, light can provide the energy to initiate or accelerate degradation reactions, including oxidation, which can produce acidic byproducts that in turn catalyze hydrolysis.[10]
Q4: How can I visually inspect my sample for potential degradation?
While analytical confirmation is essential, a preliminary visual inspection can be informative. Look for:
-
Change in Physical State: A free-flowing powder becoming clumpy or sticky suggests moisture absorption.
-
Discoloration: While the pure compound and its hydrolysis product are typically white or off-white, discoloration could indicate other side reactions or impurities.
-
Odor: The release of ammonia from significant hydrolysis might be detectable.[8]
Section 2: Troubleshooting Guide - Investigating and Confirming Hydrolysis
If you suspect degradation has occurred, a systematic approach is necessary to confirm and quantify the extent of hydrolysis.
Issue: My analytical results show a new, more polar impurity.
The primary hydrolysis product, 5-dimethylaminopentanoic acid, is more polar than the parent amide. This difference in polarity is the basis for its separation and detection using chromatographic techniques.
Recommended Protocol: HPLC Analysis for Hydrolysis
High-Performance Liquid Chromatography (HPLC) is the gold-standard method for separating and quantifying the parent compound from its degradation products.[11][12]
Objective: To separate 5-Dimethylaminopentanamide from its primary hydrolysis product, 5-dimethylaminopentanoic acid.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve a sample of the compound in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Prepare a "control" sample using a fresh, unopened vial of the compound if available.
-
-
Chromatographic Conditions (General Starting Point):
-
Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase it over 15-20 minutes. This will elute the more polar hydrolysis product first, followed by the less polar parent amide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (or Mass Spectrometry if available).
-
-
Analysis:
-
Inject the sample and analyze the chromatogram.
-
The hydrolysis product (5-dimethylaminopentanoic acid) will appear as an earlier-eluting peak compared to the parent compound.
-
Quantify the percentage of the impurity by comparing the peak areas (% Area). A degradation of 5-20% is often considered significant in forced degradation studies.[1]
-
Alternative Protocol: Thin-Layer Chromatography (TLC)
TLC offers a rapid, qualitative assessment of purity.[11]
-
Plate: Silica gel 60 F254.
-
Mobile Phase: A polar solvent system, such as Dichloromethane:Methanol (e.g., 9:1 v/v), may be a good starting point. Adjust polarity as needed.
-
Procedure:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol).
-
Spot the sample onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize under UV light (254 nm) and/or by staining with a suitable agent (e.g., potassium permanganate).
-
-
Interpretation: The more polar hydrolysis product will have a lower Rf value (travel a shorter distance up the plate) than the parent amide.
Section 3: Best Practices for Storage and Handling
Proactive control is the most effective strategy. Adhering to proper storage and handling protocols will prevent hydrolysis before it begins.
Q1: What are the ideal long-term storage conditions for solid 5-Dimethylaminopentanamide?
To maximize shelf-life, multiple protective barriers against environmental factors should be implemented.
| Parameter | Recommendation | Rationale |
| Temperature | ≤ -20°C (Freezer) | Drastically reduces the rate of chemical reactions, including hydrolysis.[10] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.[7][10] |
| Container | Tightly-Sealed Amber Glass Vial | Glass is inert. An airtight seal prevents moisture ingress. Amber color protects from light.[10] |
| Moisture Control | Store vials inside a desiccator | Provides an additional layer of protection against moisture, especially for frequently accessed storage areas. |
Q2: How should I handle the compound during routine lab use?
Improper handling can introduce significant moisture in a short period.
Protocol for Aliquoting and Weighing:
-
Equilibration: Before opening, allow the container to warm to ambient room temperature for at least 20-30 minutes. This is critical to prevent condensation of atmospheric moisture onto the cold powder.
-
Environment: If possible, handle the compound in an environment with low humidity, such as a glove box or a nitrogen-purged bag.[7]
-
Speed: Minimize the time the container is open to the atmosphere.
-
Aliquoting: For long-term projects, it is highly advisable to aliquot the bulk container into smaller, single-use vials upon first receipt. This prevents repeated exposure of the entire stock to the atmosphere.
-
Resealing: After dispensing, flush the vial headspace with an inert gas (argon or nitrogen) before tightly resealing the cap.
Q3: What are the best practices for storing 5-Dimethylaminopentanamide in solution?
Storing in solution is generally not recommended for long periods but is often necessary for experiments.
-
Solvent Choice: Use anhydrous, aprotic solvents (e.g., DMSO, DMF) whenever possible. If an aqueous solvent is required, use a buffer at a neutral pH (pH 7.0-7.4).
-
Preparation: Prepare solutions fresh for each experiment.
-
Short-Term Storage: If a solution must be stored, divide it into single-use aliquots in tightly sealed vials and store at -80°C. Avoid repeated freeze-thaw cycles.
By implementing these rigorous storage and handling protocols and utilizing the troubleshooting guides provided, researchers can ensure the integrity of their 5-Dimethylaminopentanamide, leading to more accurate and reproducible scientific outcomes.
References
-
Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Retrieved from [Link]
-
Fiveable. (2025, September 15). Hydrolysis of Amides Definition. Organic Chemistry II Key Term. Retrieved from [Link]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
-
Various Authors. (2015, November 26). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. Retrieved from [Link]
-
CIE A-Level Chemistry. (n.d.). 34.3 Amides. Retrieved from [Link]
-
Clark, J. (n.d.). the hydrolysis of amides. Chemguide. Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). sodium amide. Retrieved from [Link]
-
Britannica. (2026, January 27). Amide. Retrieved from [Link]
-
Various Authors. (2016, December 29). How to test the stability of amide bond using an enzymatic assay? ResearchGate. Retrieved from [Link]
-
Gac-Breton, S., et al. (1998). Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amides FAQs: Key Information and Concentration Options. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Amide. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2014, August 14). Amide handling precautions? Retrieved from [Link]
-
Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides. Retrieved from [Link]
-
EDQM. (2024, November 4). Year 2024 In-Use stability testing FAQ. Retrieved from [Link]
-
Manicardi, A., Cadoni, E., & Madder, A. (2021, October 22). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. PMC. Retrieved from [Link]
-
European Medicines Agency (EMA). (2008, August 5). Stability testing of existing active substances and related finished products - Scientific guideline. Retrieved from [Link]
-
Bajaj, S., et al. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
Klick, S., et al. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]
-
CPT Labs. (2021). Stability Testing Of Drug Products In The US 2021. Retrieved from [Link]
-
Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica. Retrieved from [Link]
-
Power, J. D., et al. (2012, November 30). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. PubMed. Retrieved from [Link]
-
Imai, T., et al. (2005, June 15). Hydrolysis of capecitabine to 5'-deoxy-5-fluorocytidine by human carboxylesterases and inhibition by loperamide. PubMed. Retrieved from [Link]
-
Florea, A., et al. (2023, August 14). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. PMC. Retrieved from [Link]
-
Power, J. D., et al. (n.d.). Synthesis and impurity profiling of MDMA prepared from commonly available starting materials. ResearchGate. Retrieved from [Link]
-
Kallay, M., et al. (2023, April 24). Preparation and Optical Study of 1-Formamido-5-Isocyanonaphthalene, the Hydrolysis Product of the Potent Antifungal 1,5-Diisocyanonaphthalene. MDPI. Retrieved from [Link]
-
Zielonacka-Lis, E. (n.d.). Competition between the hydrolysis and deamination of cytidine and its 5-substituted derivatives in aqueous acid. PMC. Retrieved from [Link]
-
Sanz, A., et al. (2025, August 9). Synthesis of {3-(2-dimethylamino-ethy1)-2-[3-(2-dimethylaminoethyl)-1H- indol-5-ylmethyl]-1H-indol-5-yl}-N-methyl-methanesulfonamide, the main Sumatriptan impurity. ResearchGate. Retrieved from [Link]
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide | Definition, Formula, Examples, Uses, & Facts | Britannica [britannica.com]
- 3. chemistrystudent.com [chemistrystudent.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sciencemadness Discussion Board - Amide handling precautions? - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. fiveable.me [fiveable.me]
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- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
Technical Support Center: Optimizing pH for Amino Pentanamide Extraction
Executive Summary
Extracting amino pentanamides (e.g., 5-aminopentanamide, valinamide derivatives) presents a classic "chemical conflict." You must raise the pH high enough to deprotonate the amine for organic solubility, but raising it too high risks hydrolyzing the amide bond.
This guide provides the precise pH windows, solvent strategies, and troubleshooting workflows to maximize recovery while maintaining structural integrity.
Module 1: The pH "Sweet Spot"
The Challenge: Competing Chemistries
To extract an amino pentanamide into an organic phase, the molecule must be electrically neutral.
-
At Neutral pH (7.0): The terminal amine is protonated (
). The molecule is ionic and highly water-soluble ( ). It will not extract. -
At High pH (>13.0): The amine is neutral, but the abundance of hydroxide ions (
) attacks the carbonyl carbon, causing rapid amide hydrolysis (degradation).
The Solution: The Kinetic Window
Based on the
Visualizing the Equilibrium
The following diagram illustrates the species distribution and the target extraction window.
Caption: Figure 1. The extraction window (Green) lies between protonation (Left) and degradation (Right).
Module 2: Troubleshooting Guide (FAQs)
Q1: I adjusted the pH to 11.5, but my recovery is still <50%. Where is my product?
Diagnosis: The partition coefficient (
Corrective Protocol: The "Salting-Out" Method
-
Saturate the Aqueous Phase: Add Sodium Chloride (NaCl) to the aqueous layer until saturation (approx. 36g/100mL). This increases the ionic strength, forcing the organic molecule out of the water ("Salting Out").
-
Switch Solvents: If you are using Diethyl Ether or Hexane, stop. They are too non-polar.
-
Recommended: Dichloromethane (DCM) or Chloroform (CHCl
). -
Alternative (Green): 2-Methyltetrahydrofuran (2-MeTHF).
-
For Stubborn Compounds: Use a 3:1 mixture of DCM:Isopropanol (IPA). Note: IPA increases water solubility in the organic phase, so wash the organic layer with brine afterward.
-
Q2: I see a new peak in my HPLC corresponding to Pentanoic Acid. Is this hydrolysis?
Diagnosis: Yes. The presence of the parent acid indicates the amide bond has been cleaved. This usually happens if the pH spiked >13 during basification or if the extraction took too long.
Corrective Protocol: Kinetic Control
-
Temperature: Perform the basification and extraction at 0°C - 5°C (ice bath). Hydrolysis rates drop significantly at lower temperatures.
-
Base Selection: Switch from NaOH (strong base, causes local hot-spots of high pH) to Potassium Carbonate (
) . Saturated naturally buffers around pH 11-12, making it impossible to overshoot into the dangerous pH 13+ zone.
Q3: Can I use Ethyl Acetate for extraction?
Diagnosis: Risky. Ethyl Acetate is an ester. At pH 11-12, the extraction solvent itself can hydrolyze, producing Ethanol and Acetic Acid, which contaminates your product and lowers the effective pH of your aqueous layer. Recommendation: Stick to DCM , 2-MeTHF , or Toluene .
Module 3: Optimized Workflow
The following flowchart outlines the recommended bench-scale protocol to ensure maximum yield and purity.
Caption: Figure 2. Optimized workflow emphasizing temperature control and ionic strength adjustment.
Module 4: Reference Data
Use the table below to select the appropriate conditions based on your specific amino pentanamide derivative.
| Parameter | Recommended Value | Notes |
| Target pH | 11.2 – 11.8 | Above amine |
| Temperature | 4°C (Ice Bath) | Essential during pH adjustment to prevent exotherm-driven hydrolysis. |
| Solvent A | Dichloromethane (DCM) | Best general-purpose solvent. High density aids separation. |
| Solvent B | n-Butanol | Use only if the compound is highly polar. Requires extensive evaporation. |
| Drying Agent | Sodium Sulfate ( | Magnesium sulfate is slightly acidic and can trap amines; avoid it. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 439358, 5-Aminopentanamide. Retrieved from [Link]
-
ModelSEED Database. Compound: cpd00729 (5-Aminopentanamide). (Thermodynamic properties and pKa estimates). Retrieved from [Link]
-
Brown, R. S., et al. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. (Kinetics of base-catalyzed amide hydrolysis). Retrieved from [Link]
-
FooDB (2011). Showing Compound 5-Aminopentanoic acid (FDB023151). (Physicochemical properties of the parent acid).[1] Retrieved from [Link]
Sources
Validation & Comparative
H-NMR Spectrum Analysis of 5-Dimethylaminopentanamide: A Comparative QC Guide for LNP Precursors
Topic: H-NMR Spectrum Analysis of 5-Dimethylaminopentanamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Application Context
5-Dimethylaminopentanamide (often abbreviated as 5-DMA-Valeramide) is a critical intermediate in the synthesis of ionizable cationic lipids used in Lipid Nanoparticle (LNP) delivery systems for mRNA and siRNA therapeutics. Its terminal dimethylamino moiety (
In drug development, the purity of this intermediate is paramount. Contaminants such as the hydrolyzed acid (5-dimethylaminopentanoic acid) or the N-oxide oxidative impurity can drastically alter the LNP's ionization profile (
This guide provides a definitive H-NMR characterization protocol, comparing the target molecule against its critical impurities to establish a self-validating Quality Control (QC) system.
Experimental Protocol: Self-Validating NMR Methodology
To ensure reproducibility and distinct separation of labile protons (amide
Materials & Instrument Settings:
-
Solvent: DMSO-d6 (99.9% D) + 0.05% TMS (v/v). Rationale: CDCl3 often causes amide proton broadening and exchange, obscuring the critical integration ratio between the amide and the dimethylamine.
-
Concentration: 10–15 mg in 0.6 mL solvent.
-
Instrument: 400 MHz or higher (600 MHz recommended for resolution of internal methylene multiplets).
-
Pulse Sequence: zg30 (30° pulse) or zg with D1 relaxation delay
5s. Rationale: The quaternary ammonium or amide protons may have longer T1 relaxation times; a 1s delay can lead to integration errors. -
Temperature: 298 K (25°C).
Spectral Assignment: The "Gold Standard" Profile
Target Molecule: 5-Dimethylaminopentanamide
Formula:
Table 1: H-NMR Assignment in DMSO-d6 (400 MHz)
| Position | Group | Shift ( | Multiplicity | Integral | Coupling ( | Mechanistic Insight |
| 1 | 7.20 | Broad Singlet | 1H | - | Amide proton (trans). Restricted rotation makes | |
| 1 | 6.70 | Broad Singlet | 1H | - | Amide proton (cis). Disappears if hydrolyzed to acid. | |
| 2 | 2.05 | Triplet | 2H | 7.2 | ||
| 3, 4 | 1.35 – 1.55 | Multiplet | 4H | - | Overlapping | |
| 5 | 2.18 | Triplet | 2H | 7.4 | ||
| 6 | 2.10 | Singlet | 6H | - | Key QC Peak. Sharp singlet. Broadening indicates salt formation. |
Note: In
, the amide protons would appear as a very broad lump around 5.5–6.0 ppm, and thewould shift slightly to ~2.22 ppm. DMSO is preferred for quantitation.
Comparative Analysis: Performance vs. Impurities
This section compares the target spectrum with its most common "alternatives" (impurities), providing the data needed to accept or reject a batch.
Comparison A: Target vs. Hydrolysis Product (5-Dimethylaminopentanoic Acid)
Storage in humid conditions can hydrolyze the amide to a carboxylic acid.
| Feature | 5-Dimethylaminopentanamide (Target) | 5-Dimethylaminopentanoic Acid (Impurity) | QC Action |
| Region 6-8 ppm | Two broad singlets (7.2, 6.7 ppm) for | Silent. No signals. | If NH2 integrals < 2.0, hydrolysis occurred. |
| Region 10-12 ppm | Silent. | Broad hump (~12.0 ppm) for | Reject if >12 ppm signal exists. |
| Check for "doublet of triplets" appearance due to mixture. |
Comparison B: Target vs. Oxidative Impurity (N-Oxide)
The dimethylamino group is susceptible to oxidation (N-oxide formation) during synthesis, which destroys the pH-sensitivity required for LNP function.
| Feature | Target Amine (Free Base) | N-Oxide Impurity ( | QC Action |
| Critical Failure. N-oxide is highly deshielded. | |||
| Look for small "shadow" triplets downfield. |
Comparison C: Target vs. Precursor (5-Chloropentanamide)
If synthesized from 5-chlorovaleramide, unreacted starting material is a potent alkylating agent and a genotoxic impurity (GTI).
| Feature | Target ( | Precursor ( | QC Action |
| Terminal | Electronegative Cl pulls signal downfield. | ||
| Methyl Signal | Absent | Any triplet at 3.6 ppm without methyls = Precursor. |
Visualization: QC Decision Logic
The following diagram illustrates the logical workflow for interpreting the NMR spectrum to validate the material for drug development use.
Caption: Logical decision tree for NMR-based release testing of 5-Dimethylaminopentanamide.
Troubleshooting & Causality
-
Issue: The
signal appears as a broad hump or is shifted to 2.6–2.8 ppm.-
Causality: The sample is likely protonated (Salt form, e.g., HCl salt). The amine nitrogen is basic; trace acid in the solvent or sample protonates it (
), causing deshielding and exchange broadening. -
Solution: Add 1 drop of
or to the NMR tube to deprotonate back to the free base for accurate integration.
-
-
Issue: Amide protons are invisible.
-
Causality: Sample is too wet (H2O signal > 3.3 ppm broadens NH via exchange) or CDCl3 was used.
-
Solution: Dry sample under high vacuum and use fresh DMSO-d6 from a sealed ampoule.
-
References
-
PubChem. (2025).[1] 5-(Dimethylamino)pentanamide Compound Summary. National Library of Medicine. [Link]
-
Jayaraman, M., et al. (2012). Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo. Angewandte Chemie International Edition. (Describes the structure-activity relationship of dimethylamino-lipid headgroups). [Link]
-
Semple, S. C., et al. (2010). Rational design of cationic lipids for siRNA delivery. Nature Biotechnology. (Foundational work on ionizable lipids with dimethylamino linkers). [Link]
Sources
A Researcher's Guide to Mass Spectrometry Fragmentation of Dimethylamino Amides
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, and a deep understanding of fragmentation patterns is key to unlocking the structural puzzles of new molecules. This guide provides an in-depth comparison of the mass spectrometric fragmentation behavior of dimethylamino amides under both Electron Ionization (EI) and Electrospray Ionization (ESI), offering insights into the underlying mechanisms and their practical application in compound identification.
The Significance of the Dimethylamino Group in Fragmentation
The N,N-dimethylamino moiety significantly influences the fragmentation pathways of amide-containing molecules. Its presence often directs cleavage events, leading to characteristic fragment ions that can serve as diagnostic markers for this structural class. Understanding these patterns is crucial for distinguishing isomers and for the confident identification of metabolites and degradation products in complex matrices.
Core Fragmentation Pathways: A Comparative Analysis
Dimethylamino amides undergo several key fragmentation reactions, with the predominant pathways depending on the ionization technique employed.
Alpha-Cleavage: The Dominant Theme
Alpha-cleavage is a primary fragmentation route for aliphatic amines and amides.[1][2] This process involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom, resulting in the formation of a resonance-stabilized iminium ion.
In the context of N,N-dimethyl amides, two principal alpha-cleavage pathways are observed:
-
Cleavage of the Acyl Group: This pathway involves the cleavage of the bond between the carbonyl carbon and the alpha-carbon of the acyl chain.
-
Cleavage of a Methyl Group from the Nitrogen: This results in the loss of a methyl radical.
Under Electron Ionization (EI) , which is a "hard" ionization technique, extensive fragmentation is common. For a simple N,N-dimethyl amide, the alpha-cleavage adjacent to the nitrogen is a highly favored process. For instance, in the mass spectrum of N,N-dimethylacetamide, a prominent peak is observed at m/z 44, corresponding to the dimethylaminomethyl cation [CH2=N(CH3)2]+.[3] Another significant fragment can arise from the loss of the dimethylamino group.
Under the "softer" conditions of Electrospray Ionization (ESI) , fragmentation is typically induced through collision-induced dissociation (CID) in the tandem mass spectrometer (MS/MS). For protonated N,N-dimethyl amides [M+H]+, the fragmentation pattern can be different. The charge is often localized on the nitrogen atom, which can influence the subsequent fragmentation pathways.
McLafferty Rearrangement: A Possibility for Longer Chains
The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds that possess a gamma-hydrogen atom.[1] This rearrangement involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the alpha-beta carbon bond. This results in the formation of a neutral alkene and a new radical cation. For N,N-dimethyl amides with sufficiently long acyl chains, the McLafferty rearrangement can be a competing fragmentation pathway.
Cleavage of the Amide Bond (N-CO Cleavage)
Cleavage of the amide bond is a common fragmentation pathway for amides, leading to the formation of an acylium ion and the corresponding amine radical or a neutral amine.[1] The stability of the resulting acylium ion and the amine fragment plays a significant role in the prevalence of this pathway. In many N,N-dimethyl amides, particularly aromatic ones like N,N-dimethylbenzamide, the cleavage of the N-CO bond is a prominent fragmentation, yielding a stable benzoyl cation (m/z 105) and a dimethylamine radical.[4][5]
Visualizing the Fragmentation Pathways
To better illustrate these fragmentation mechanisms, the following diagrams are provided in Graphviz DOT language.
Caption: Primary fragmentation pathways of N,N-dimethyl amides under Electron Ionization.
Caption: Common fragmentation pathways of protonated N,N-dimethyl amides in ESI-MS/MS.
Comparative Data Summary
The following table summarizes the characteristic fragment ions observed for two representative N,N-dimethyl amides under EI and ESI conditions.
| Compound | Ionization | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Fragment Structure/Loss |
| N,N-Dimethylacetamide | EI | 87 | 72 | [M-CH3]+ |
| 44 | [CH2=N(CH3)2]+ | |||
| 43 | [CH3CO]+ | |||
| ESI-MS/MS | 88 [M+H]+ | 46 | [H2N(CH3)2]+ | |
| N,N-Dimethylbenzamide | EI | 149 | 148 | [M-H]+ |
| 105 | [C6H5CO]+ | |||
| 77 | [C6H5]+ | |||
| ESI-MS/MS | 150 [M+H]+ | 105 | [C6H5CO]+ | |
| 77 | [C6H5]+ |
Data synthesized from information in the NIST WebBook and other sources.[3][4][5][6]
Experimental Protocol for Mass Spectrometric Analysis
This section provides a general workflow for the analysis of dimethylamino amides using LC-MS with ESI.
Caption: A typical experimental workflow for the analysis of dimethylamino amides by LC-MS/MS.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of the dimethylamino amide sample.
-
Dissolve the sample in a suitable solvent system, such as a mixture of methanol and water, to a final concentration of approximately 1 µg/mL.[7] The choice of solvent should be compatible with reverse-phase liquid chromatography.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column is a common choice for the separation of small organic molecules.
-
Mobile Phase A: Water with 0.1% formic acid (to promote protonation for positive ion ESI).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the compound of interest.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is standard for analytical LC-MS.
-
Column Temperature: Maintain the column at a constant temperature, for example, 40°C, to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) and MS/MS Parameters (ESI Positive Mode):
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: Typically set between 3-4 kV.
-
Cone Voltage: Optimize to ensure efficient ion transmission without causing in-source fragmentation.
-
Desolvation Gas Flow and Temperature: Adjust to facilitate efficient solvent evaporation. A typical desolvation gas (nitrogen) flow would be 600-800 L/hr at a temperature of 350-450°C.
-
MS Scan: Perform a full scan (e.g., m/z 50-500) to identify the protonated molecule [M+H]+.
-
MS/MS Scan: Select the [M+H]+ ion as the precursor for collision-induced dissociation (CID). Apply a range of collision energies to obtain a comprehensive fragmentation pattern.
-
Causality Behind Experimental Choices:
-
The use of a C18 column is based on the general hydrophobicity of many organic molecules, allowing for good separation from polar impurities.
-
The addition of formic acid to the mobile phase is crucial for ESI in positive ion mode as it provides a source of protons to form the [M+H]+ ions, which are often more stable and provide clear molecular weight information.
-
The optimization of MS parameters like cone voltage and collision energy is critical. A low cone voltage minimizes unwanted in-source fragmentation, ensuring the integrity of the precursor ion. A ramped collision energy in the MS/MS experiment allows for the observation of both low-energy and high-energy fragmentation pathways, providing a richer dataset for structural elucidation.
Comparison with Other Amide Structures
The fragmentation of dimethylamino amides can be contrasted with that of primary and secondary amides.
-
Primary Amides (R-CO-NH2): Often exhibit a characteristic peak at m/z 44, corresponding to the [CONH2]+ ion. The McLafferty rearrangement is also common if a gamma-hydrogen is present.[1]
-
Secondary Amides (R-CO-NHR'): Fragmentation is influenced by the nature of both the acyl (R) and the N-alkyl (R') groups. Alpha-cleavage at the N-alkyl group is a common pathway.
The presence of two methyl groups on the nitrogen in dimethylamino amides provides a distinct fragmentation signature, often dominated by the formation of the stable [CH2=N(CH3)2]+ iminium ion (m/z 44) or the loss of a dimethylamino radical, which are less common or absent in primary and secondary amides.
Conclusion
The mass spectrometric fragmentation of dimethylamino amides is a predictable process governed by fundamental principles of ion chemistry. Alpha-cleavage and N-CO bond cleavage are the predominant fragmentation pathways, with the McLafferty rearrangement playing a role in specific structural contexts. A thorough understanding of these patterns, in conjunction with the comparative analysis of EI and ESI data, provides a powerful toolkit for the confident structural elucidation of this important class of compounds in drug discovery and development. By carefully designing experiments and interpreting the resulting spectra, researchers can gain invaluable insights into the molecular architecture of their compounds of interest.
References
- Fragmentation Considerations Using Amidoamine Oxide Homologs. PMC.
- N,N-Dimethylacetamide. NIST WebBook.
- mass spectrum of dimethylamine C2H7N CH3NHCH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes.
- N,N-Dimethylacetamide. NIST WebBook.
- CHAPTER 2 Fragmentation and Interpret
- Question: 9.(a) Provide fragmentation reactions to account for the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) at m/z=148, 105, and 77. More than one reaction may contribute to each of those signals. Your reactions should afford the most abundant of the fragments.
- (9 pts) (a) Provide the fragmentation reactions to account for each of the peaks in the mass spectrum (ESI) of N,N-dimethylbenzamide (MW = 149) - Chegg.
- Dimethylamine. NIST WebBook.
- A Mass Spectrometry-Based Method to Screen for α-Amid
- A Sensitive Method for the Determination of the Primary Amide Function (RCONH2) in Peptides by Mass Spectrometry. RSC Publishing.
- Peptide Dimethylation: Fragmentation Control via Distancing the Dimethylamino Group. PMC - NIH.
- N.N-Dimethylacetamide - Optional[MS (GC)] - Spectrum - SpectraBase.
- Fig. 3. Three characteristic fragmentation patterns (a±c) observed in...
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
- Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP d
- (PDF) Qualitative determination of an amide of unknown fragmentation pattern using Gas Chromatography - Mass Spectrometry.
- NIST MS and MS/MS Libraries. SpectralWorks.
- NIST Mass Spectral Library. Diablo Analytical.
- N, N Dimethylacetamide | PDF | Mass Spectrometry | Physical Chemistry. Scribd.
- NIST/EPA/NIH Mass Spectral Library 2023. Wiley Science Solutions.
- Mechanistic Insight into Oxidized N,N-Dimethylacetamide as a source of Formaldehyde Related Process Deriv
- Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility.
- Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
- Determination of amide hydrogen exchange by mass spectrometry: A new tool for protein structure elucid
- Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library.
- Mass Spectrometry - Fragmentation P
- Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identific
- Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI.
- Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed.
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. N,N-Dimethylacetamide [webbook.nist.gov]
- 4. chegg.com [chegg.com]
- 5. chegg.com [chegg.com]
- 6. N,N-Dimethylacetamide [webbook.nist.gov]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
A Comparative Guide to the FTIR Characteristic Peaks of 5-Dimethylaminopentanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 5-Dimethylaminopentanamide. Moving beyond a simple catalog of peaks, we will dissect the spectrum by comparing it with structurally related compounds, offering a clear rationale for peak assignments. This comparative approach is designed to enhance the confidence with which researchers can identify and characterize this molecule and its analogues.
Introduction to 5-Dimethylaminopentanamide and the Role of FTIR
5-Dimethylaminopentanamide is a molecule of interest in various chemical and pharmaceutical contexts due to its bifunctional nature, incorporating both a tertiary amide and a tertiary amine. Infrared spectroscopy is a powerful, non-destructive technique for the identification and structural elucidation of such molecules.[1][2] It works by measuring the absorption of infrared radiation by a sample's molecular bonds, which vibrate at specific, characteristic frequencies. These vibrations, such as stretching and bending, create a unique spectral "fingerprint".
For a molecule like 5-Dimethylaminopentanamide, FTIR is instrumental in confirming the presence of its two key functional groups: the tertiary amide and the tertiary amine. As a tertiary amide, it lacks N-H bonds, a key distinguishing feature from primary and secondary amides.[3] Similarly, the tertiary amine group is characterized by the absence of N-H vibrations, making the analysis of C-N and C-H vibrations paramount.[4][5]
The Spectroscopic Fingerprint of 5-Dimethylaminopentanamide
The FTIR spectrum of 5-Dimethylaminopentanamide is dominated by the vibrational modes of its alkyl chain, the carbonyl group of the amide, and the carbon-nitrogen bonds of both the amide and the tertiary amine. The table below summarizes the principal characteristic absorption peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~2955, ~2932, ~2870 | Strong | C-H Asymmetric & Symmetric Stretching (Alkyl Chain) |
| ~2815, ~2765 | Medium | C-H Stretching (N-CH₃ of tertiary amine) |
| ~1645 | Very Strong | C=O Stretching (Amide I Band of tertiary amide) |
| ~1498, ~1460, ~1405 | Medium | C-H Bending (Scissoring and Bending of CH₂ and CH₃ groups) |
| ~1265 | Medium | C-N Stretching (Tertiary Amine) |
| ~1138 | Medium | C-N Stretching (Amide) |
Data interpreted from the National Institute of Standards and Technology (NIST) spectral data for N,N-Dimethylpentanamide.[6]
A Comparative Analysis: Isolating Functional Group Contributions
To confidently assign the observed peaks of 5-Dimethylaminopentanamide, a comparison with simpler, structurally related molecules is invaluable. Here, we compare its spectrum with that of N,N-Dimethylacetamide (representing the tertiary amide group) and Triethylamine (representing the tertiary amine group).
Comparative Data Table
| Vibrational Mode | 5-Dimethylaminopentanamide (cm⁻¹) | N,N-Dimethylacetamide (cm⁻¹) | Triethylamine (cm⁻¹) |
| C-H Stretch (Alkyl) | ~2955, ~2932, ~2870 | ~2930, ~2860 | ~2968, ~2938, ~2875 |
| C-H Stretch (N-CH₃) | ~2815, ~2765 | ~2790 | ~2800 |
| C=O Stretch (Amide I) | ~1645 | ~1657 | N/A |
| C-H Bend (Alkyl) | ~1498, ~1460, ~1405 | ~1450, ~1400, ~1359 | ~1470, ~1455, ~1380 |
| C-N Stretch (Amine) | ~1265 | N/A | ~1210, ~1068 |
| C-N Stretch (Amide) | ~1138 | ~1263, ~1185 | N/A |
Data for N,N-Dimethylacetamide and Triethylamine sourced from NIST.[7][8][9]
Discussion of Comparative Spectra
-
C=O Stretch (Amide I Band): The most prominent peak in the spectrum of 5-Dimethylaminopentanamide is the very strong absorption around 1645 cm⁻¹. This is the characteristic C=O stretching vibration, also known as the Amide I band.[10][11] Its position is consistent with that observed for N,N-Dimethylacetamide (~1657 cm⁻¹), confirming its origin from the tertiary amide group.[7] The slight shift to a lower wavenumber can be attributed to the different electronic and steric environment provided by the longer pentyl chain compared to the acetyl group. As expected, this peak is entirely absent in the spectrum of Triethylamine.
-
C-H Stretching: All three molecules exhibit strong absorptions in the 3000-2800 cm⁻¹ region, characteristic of C-H stretching vibrations in alkyl groups.[6] Notably, bands around 2815-2765 cm⁻¹ in 5-Dimethylaminopentanamide are characteristic of the C-H stretching on the methyl groups attached to the nitrogen of the tertiary amine, a feature also seen in Triethylamine.
-
C-N Stretching: The distinction between the C-N bonds of the amide and the amine can be challenging due to coupling with other vibrations. However, by comparison, we can make confident assignments. Triethylamine, a simple tertiary amine, shows C-N stretching absorptions in the 1250-1020 cm⁻¹ region.[5][12][13] The peak at ~1265 cm⁻¹ in 5-Dimethylaminopentanamide aligns well with this and is attributed to the tertiary amine's C-N stretch. The C-N stretch of the tertiary amide group is typically found in a similar region and is assigned to the peak around 1138 cm⁻¹.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum via ATR
Attenuated Total Reflectance (ATR) is the preferred method for obtaining the FTIR spectrum of a liquid sample like 5-Dimethylaminopentanamide due to its simplicity, speed, and lack of need for sample preparation.[1][3][4][12][14][15]
Step-by-Step Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory (commonly with a diamond or zinc selenide crystal) is correctly installed.[4]
-
-
Background Spectrum Collection:
-
Rationale: This step is crucial to subtract the spectral signature of the ambient atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself, ensuring that the final spectrum is solely that of the sample.
-
Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free wipe. Ensure the solvent has fully evaporated.
-
Collect a background spectrum. The instrument's software will guide this process.
-
-
Sample Application:
-
Place a single drop of 5-Dimethylaminopentanamide directly onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.[16]
-
If the sample is a solid, place a small amount on the crystal and use the ATR's pressure clamp to ensure firm and even contact.[16]
-
-
Sample Spectrum Collection:
-
Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution is commonly set to 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
After the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean the ATR crystal thoroughly with a solvent to remove all traces of the sample, preparing it for the next measurement.
-
Workflow Diagram
Caption: Workflow for obtaining an FTIR spectrum using the ATR method.
Conclusion
The FTIR spectrum of 5-Dimethylaminopentanamide is well-defined, with strong, characteristic peaks corresponding to its tertiary amide and tertiary amine functionalities. The Amide I band (C=O stretch) is the most prominent feature, appearing around 1645 cm⁻¹. The C-H and C-N stretching and bending vibrations provide further structural confirmation. By comparing the spectrum with those of N,N-Dimethylacetamide and Triethylamine, the contributions of each functional group can be clearly delineated. The ATR-FTIR technique offers a rapid and reliable method for acquiring high-quality spectra for routine identification and quality control in a research or industrial setting.
References
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
- Anton Paar. (n.d.).
- PerkinElmer. (n.d.).
- ChemicalBook. (n.d.). N,N-Dimethylacetamide(127-19-5)IR1.
- Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics.
- Bruker. (n.d.). Attenuated Total Reflectance (ATR).
- ResearchGate. (n.d.). FTIR spectrum for triethylamine modified tassels.
- National Toxicology Program. (2010). NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice.
- National Center for Biotechnology Information. (n.d.). N,N-Dimethylpentanamide. PubChem.
- Venkata Chalapathi, V., & Venkata Ramiah, K. (1968). Normal vibrations of N, N-dimethylformamide and N, N-dimethylacetamide. Proceedings of the Indian Academy of Sciences - Section A, 68(3), 109-119.
- Takamuku, T., et al. (2003). Structure of Aqueous Mixtures of N,N-Dimethylacetamide Studied by Infrared Spectroscopy, X-ray Diffraction, and Mass Spectrometry. The Journal of Physical Chemistry B, 107(24), 5897-5905.
- NIST. (n.d.). N,N-Dimethylacetamide. NIST Chemistry WebBook.
- NIST. (n.d.). N,N-Dimethylacetamide. NIST Chemistry WebBook.
- ResearchGate. (n.d.). ATR-FT-IR spectra of trimethylamine (TEA) and protonated triethylammonium carbonate (p-TEA-CO3).
- NIST. (n.d.). Triethylamine. NIST Chemistry WebBook.
- NIST. (n.d.). Triethylamine. NIST Chemistry WebBook.
- National Center for Biotechnology Information. (n.d.). 5-Aminopentanamide. PubChem.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of California, Los Angeles. (n.d.).
- NIST. (n.d.). Formamide, N,N-dimethyl-. NIST Chemistry WebBook.
- ChemScene. (n.d.). 5-Aminopentanamide.
- Ark Pharma Scientific Limited. (n.d.). 5-aminopentanamide hydrochloride.
- Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis.
- Wiley. (n.d.). N,N-diethyl-3-oxo-2-methylpentanamide. SpectraBase.
- PubChemLite. (n.d.). N,n-dimethylpentanamide (C7H15NO).
- Inxight Drugs. (n.d.). N,N-DIMETHYLPENTANAMIDE.
- Mao, J., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8573–8582.
- ThermoFisher. (n.d.). Introduction to FT-IR Sample Handling.
- ThermoFisher. (n.d.). Mixed vs. Pure: How FTIR can assess enantiomers of amino acid samples.
- Specac Ltd. (2026, January 27). Getting reliable FTIR data in pharmaceutical analysis: the role of sampling.
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- 13. Chemical Characterization and Generation of Chamber Concentrations - NTP Technical Report on the Toxicity Studies of Triethylamine (CASRN 121-44-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
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A Comparative Guide to Anion Exchange Capacity of Amide-Functionalized Resins
For Researchers, Scientists, and Drug Development Professionals
In the realm of biomolecule purification, particularly for pharmaceuticals like monoclonal antibodies, oligonucleotides, and viral vectors, anion exchange chromatography stands as a cornerstone technique. The choice of resin is paramount to the success of any purification strategy, with the anion exchange capacity (AEC) being a critical performance parameter. This guide provides an in-depth comparison of the anion exchange capacity of novel amide-functionalized resins, offering a detailed experimental protocol for their evaluation and a discussion of the underlying principles that govern their performance.
Introduction: The Significance of Anion Exchange Capacity
Anion exchange chromatography (AEX) separates molecules based on their net negative charge.[1] The stationary phase, or resin, consists of a porous matrix functionalized with positively charged groups that reversibly bind to negatively charged molecules from the mobile phase. The strength of this interaction, and thus the separation, is influenced by factors such as the buffer pH and ionic strength.[2]
The anion exchange capacity (AEC) is a quantitative measure of a resin's ability to bind and exchange anions. It is typically expressed in milliequivalents per gram (meq/g) of dry resin or per milliliter (meq/mL) of packed resin volume. A higher AEC generally translates to a greater amount of target molecule that can be bound to the resin, impacting process efficiency and economics. However, the optimal AEC is often a balance, as excessively high charge density can sometimes lead to overly strong binding and difficulty in elution.
Amide-functionalized resins are a class of materials that have garnered interest for their unique selectivity and performance in challenging separations. The incorporation of amide groups can influence the resin's hydrophilicity, steric accessibility of the exchange sites, and overall charge distribution, thereby affecting the AEC.[3][4] This guide focuses on a robust methodology to compare the AEC of different amide-functionalized resins, providing a framework for informed resin selection.
Principles of Anion Exchange with Amide-Functionalized Resins
The functional groups on an anion exchange resin dictate its performance characteristics. They can be classified as strong or weak exchangers.[5]
-
Strong Anion Exchangers: These contain quaternary ammonium functional groups that are permanently positively charged over a wide pH range.
-
Weak Anion Exchangers: These possess primary, secondary, or tertiary amine functional groups, and their charge is pH-dependent.
Amide-functionalized resins can be designed to exhibit either strong or weak anion exchange properties, depending on the specific chemical structure. The amide linkage itself can participate in hydrogen bonding, potentially offering mixed-mode interactions that can be advantageous for separating closely related biomolecules.[3] The determination of AEC is crucial for understanding and predicting the chromatographic behavior of these specialized resins.
Experimental Methodology: A Step-by-Step Guide to Determining Anion Exchange Capacity
This section outlines a detailed protocol for the comparative determination of the anion exchange capacity of three hypothetical amide-functionalized resins: Resin A , Resin B , and a commercially available Commercial Benchmark Resin . The method described is a reliable titration-based approach.[1][6]
Materials and Equipment
-
Amide-functionalized resins (Resin A, Resin B, Commercial Benchmark)
-
Chromatography columns (1 cm inner diameter)
-
0.1 M Hydrochloric acid (HCl), standardized
-
0.1 M Sodium hydroxide (NaOH), standardized
-
1 M Sodium chloride (NaCl)
-
Deionized (DI) water
-
pH meter
-
Conductivity meter
-
Analytical balance
-
Glassware (beakers, graduated cylinders, burettes)
-
Peristaltic pump
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the anion exchange capacity.
Sources
- 1. Frontiers | Standard Operating Protocol for Ion-Exchange Capacity of Anion Exchange Membranes [frontiersin.org]
- 2. osti.gov [osti.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. scribd.com [scribd.com]
- 5. osmotics.co.uk [osmotics.co.uk]
- 6. D4266 Standard Test Methods for Precoat Capacity of Powdered Ion-Exchange Resins [store.astm.org]
Thermal Stability Profiling: Dimethylamino Pentanamide Derivatives vs. Legacy Aprotic Solvents
A Comparative Technical Guide for Pharmaceutical Development
Executive Summary
The pharmaceutical industry is currently navigating a critical shift away from reprotoxic dipolar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) and Dimethylformamide (DMF) due to REACH restrictions and ICH Q3C(R8) guidelines. Dimethylamino pentanamide (DAP) derivatives have emerged as high-performance, "green" alternatives, particularly in peptide synthesis and transdermal drug delivery.
However, substituting a solvent or excipient requires rigorous thermal validation. This guide provides a direct, data-driven comparison of the thermal behavior of DAP derivatives against NMP and DMF. We focus on Thermogravimetric Analysis (TGA) for volatility/decomposition profiling and Differential Scanning Calorimetry (DSC) for phase transition mapping.
Key Finding: DAP derivatives exhibit a broader thermal processing window (
Introduction: The Thermal Challenge
In drug development, thermal analysis is not merely about finding a melting point; it is about establishing the Safe Operating Envelope (SOE) .
-
The Legacy Problem: NMP and DMF are thermally stable but volatile and toxic. Their thermal removal (drying) often risks residual solvent entrapment or API degradation due to high boiling points.
-
The DAP Advantage: Dimethylamino pentanamides typically possess higher boiling points and lower vapor pressures. While this reduces VOC emissions, it challenges the drying process.
-
The Analytical Gap: Standard TGA protocols often misinterpret the weight loss of high-boiling amides as decomposition. This guide corrects that methodology.
Experimental Methodology (SOP)
To ensure data integrity, the following protocols utilize self-validating checks (e.g., Curie point calibration, buoyancy correction).
Workflow Visualization
Figure 1: Integrated Thermal Analysis Workflow. Note the parallel execution of TGA and DSC to decouple mass loss from heat flow events.
Detailed Protocols
| Parameter | TGA Protocol (Volatility/Degradation) | DSC Protocol (Phase Transitions) |
| Instrument | High-sensitivity Thermobalance (e.g., TA Q5000/Discovery) | Heat Flux DSC (e.g., TA Q2000/Discovery) |
| Sample Mass | 10–15 mg (Liquid); 2–5 mg (Solid) | 2–5 mg (Maximize thermal contact) |
| Crucible | Platinum (Pt) for high T; Alumina for inertness. | Hermetic Aluminum (Tzero) with pinhole lid. |
| Atmosphere | Nitrogen (Inert) & Air (Oxidative) @ 25 mL/min. | Nitrogen (50 mL/min purge). |
| Ramp Rate | 10 °C/min (Standard); 2, 5, 20 °C/min (Kinetics). | 10 °C/min (Heat/Cool/Heat).[1][2] |
| Temp Range | Ambient to 600 °C. | -90 °C to 300 °C (Covering |
| Calibration | Curie Point (Ni, Fe) + Weight Calibration. | Indium ( |
Critical Control Point: For DAP derivatives, use a pinhole lid in DSC. These compounds can build significant vapor pressure before boiling. A hermetically sealed pan without a pinhole may burst, while an open pan allows premature evaporation, masking the boiling endotherm.
Comparative Analysis: DAP vs. Alternatives
Thermogravimetric Analysis (TGA)
The primary differentiator is the Evaporation vs. Decomposition profile.
-
NMP/DMF: Show sharp, single-step weight loss purely due to evaporation (
). -
DAP Derivatives: Often exhibit a two-stage weight loss if not pure, or a higher temperature stability window.
Table 1: Thermal Stability Benchmarks (Nitrogen Atmosphere)
| Property | DMF (Dimethylformamide) | NMP (N-Methylpyrrolidone) | DAP (Dimethylamino Pentanamide) |
| Boiling Point ( | 153 °C | 202 °C | 220–240 °C (Typical) |
| TGA Onset ( | ~140 °C (Evaporation) | ~180 °C (Evaporation) | ~210 °C (Evaporation/Degradation mix) |
| Flash Point | 58 °C (Flammable) | 91 °C | > 110 °C (Combustible, safer) |
| Residual Mass | < 0.1% | < 0.5% | ~1–2% (Char formation possible) |
Interpretation: DAP derivatives offer a higher thermal ceiling. However, if your TGA trace shows weight loss starting at 150°C, it is likely moisture (hygroscopicity is common in amides) or residual synthesis solvents, not the DAP itself.
Differential Scanning Calorimetry (DSC)
DSC reveals the physical state stability, crucial for storage (crystallization risk) and freeze-drying (lyophilization).
-
Glass Transition (
): DAP derivatives often have lower values than NMP, acting as effective plasticizers in polymer matrices. -
Cold Crystallization: Unlike NMP which crystallizes readily upon cooling, bulky DAP derivatives often form stable amorphous glasses, which is advantageous for preventing ice crystal damage in biologic formulations.
Mechanistic Insight: Degradation Pathways[3]
Understanding how these molecules break down is vital for safety assessments.
Figure 2: Proposed thermal degradation pathways. Note that oxidative instability (red path) occurs at lower temperatures than pyrolytic cleavage.
Safety Note: The oxidative pathway produces peroxides . If DAP derivatives are used in hot processing exposed to air, antioxidants (e.g., BHT) may be required to prevent API oxidation.
Kinetic Analysis (Advanced Characterization)
For regulatory filing (QbD), calculating the Activation Energy (
Method: Perform TGA at heating rates (
-
Result: DAP derivatives typically show
for evaporation/decomposition, significantly higher than the enthalpy of vaporization for DMF, indicating greater thermal inertia.
Conclusion & Recommendations
Dimethylamino pentanamide derivatives represent a robust, high-boiling alternative to NMP/DMF, offering superior safety profiles and wider thermal processing windows.
Operational Recommendations:
-
Drying: Process temperatures can be safely elevated to 140–160°C without degradation, improving throughput.
-
Storage: Store under nitrogen. The amide functionality is prone to hygroscopicity; moisture uptake will appear as a "false" low-temperature event in TGA.
-
Analysis: Always use Tzero Hermetic pans with pinholes for DSC to prevent pan deformation from high vapor pressure.
References
-
European Chemicals Agency (ECHA). (2023). Restricted substances (REACH Annex XVII) - N-Methyl-2-pyrrolidone (NMP).[Link]
-
Gabbott, P. (2008). Principles and Applications of Thermal Analysis.[3] Wiley-Blackwell. (Standard reference for DSC/TGA protocols).
-
International Conference on Harmonisation (ICH). (2021). Impurities: Guideline for Residual Solvents Q3C(R8).[Link]
-
TA Instruments. (2022). Thermal Analysis of Pharmaceuticals: DSC and TGA Applications.[Link]
-
National Institute of Standards and Technology (NIST). (2023). N,N-Dimethylpentanamide Properties.[4][5] NIST Chemistry WebBook. [Link]
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Degradation of Fatty Acid Phase-Change Materials (PCM): New Approach for Its Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mse.ucr.edu [mse.ucr.edu]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic Study of N-Methylformamide and N,N-Dimethyl-Formamide - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 5-Dimethylaminopentanamide
Topic: 5-Dimethylaminopentanamide Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
5-Dimethylaminopentanamide (often an intermediate in pharmaceutical synthesis) presents a dual-hazard profile characteristic of amino-amides: basicity derived from the tertiary amine and potential biological activity associated with pentanamide derivatives.
Immediate Action Required:
-
Classification: Treat as Hazardous Chemical Waste (Basic/Organic).
-
Segregation: Strictly isolate from Strong Acids and Oxidizers .[2]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
-
Drain Disposal: STRICTLY PROHIBITED. [3]
Chemical Profile & Hazard Identification
To ensure safe handling, you must understand the functional chemistry of the waste.
| Property | Description | Operational Implication |
| Functional Groups | Tertiary Amine ( | The amine group confers basicity . The amide group is generally stable but can hydrolyze under extreme pH. |
| Reactivity | Incompatible with Strong Acids | Mixing with strong acids (e.g., Nitric, Sulfuric) will generate significant heat (exothermic neutralization). |
| Toxicity | Irritant / Potential Corrosive | Treat as a skin and eye irritant.[4][5] Inhalation of aerosols may cause respiratory distress. |
| Physical State | Typically Viscous Liquid or Low-Melting Solid | High viscosity may require solvent rinsing for complete transfer. |
| RCRA Status | Characteristic Waste (Likely D002 if pH > 12.5) | If the bulk material has a pH |
Critical Note: As a specialized research chemical, a specific vendor SDS may not be available in all databases. In the absence of specific toxicological data, adopt the Precautionary Principle : handle as if it is toxic and corrosive.
Pre-Disposal Handling & Segregation Logic
The "Self-Validating System" for preventing laboratory accidents.
Proper segregation is not just a rule; it is a chemical necessity to prevent uncontrolled reactions in waste drums.
The Segregation Protocol:
-
Check pH: If the waste is an aqueous solution, verify pH. If pH > 10, it goes into the Alkaline/Basic Organic stream.
-
Solvent Compatibility: Ensure the carrier solvent (if dissolved) is compatible with the waste container (HDPE is generally preferred over glass for basic waste to prevent etching/breakage).
-
Labeling: Mark the container immediately: "Hazardous Waste - 5-Dimethylaminopentanamide - Basic Organic."
Visualization: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating 5-Dimethylaminopentanamide waste streams to prevent chemical incompatibility.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Pure Chemical / Bulk Reagent
Use this protocol for expired shelf-stock or surplus synthesis intermediates.
-
PPE Donning: Wear nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. Work inside a fume hood.
-
Container Selection: Use a clean, chemically compatible waste container (HDPE or glass).
-
Transfer: Pour the liquid or scoop the solid into the waste container.
-
Caution: Do not fill the container >90% full to allow for thermal expansion.
-
-
Decontamination of Original Vessel:
-
Triple Rinse: Rinse the empty original bottle three times with a minimal amount of ethanol or acetone.
-
Rinsate Disposal: Add the rinsate to the same waste container as the bulk chemical.
-
-
Labeling: Affix a hazardous waste tag. List constituents: "5-Dimethylaminopentanamide, [Solvent Name]". Check "Toxic" and "Irritant".[5]
-
Storage: Store in the Satellite Accumulation Area (SAA) until pickup. Ensure secondary containment is used.
Scenario B: Disposal of Reaction Mixtures (HPLC Waste / Mother Liquor)
Use this protocol for dilute solutions.
-
Characterize the Solvent: Identify if the primary solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol, Ethyl Acetate).
-
Neutralization (Optional but Recommended): If the solution is highly basic (pH > 11) due to the amine, consider neutralizing to pH 7-9 using dilute Acetic Acid before adding to the main solvent waste drum, provided this does not precipitate other solids.
-
Why? Extremely basic waste can degrade waste drum seals over time.
-
-
Consolidation: Pour into the appropriate solvent waste carboy.
-
Log Entry: Record the volume and estimated concentration in the lab’s waste logbook.
Emergency Contingencies: Spills & Exposure
Spill Response Workflow: In the event of a spill outside the fume hood, follow the S.W.I.M. protocol: S top the spill, W arn others, I solate the area, M inimize exposure.
Visualization: Spill Cleanup Procedure
Figure 2: Operational workflow for managing minor spills of amino-amide compounds.
First Aid Measures:
-
Skin Contact: Wash with soap and water for 15 minutes. The amine group can be sticky; ensure thorough scrubbing.
-
Eye Contact: Rinse immediately with water for 15 minutes.[5] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Contact Poison Control.
Regulatory Compliance (US/EU Context)
-
USA (RCRA/EPA):
-
While 5-Dimethylaminopentanamide is not explicitly listed on the P-list or U-list, it must be evaluated for characteristics.
-
Determination: If the waste exhibits corrosivity (pH
12.5) or ignitability (flash point < 60°C), it is regulated hazardous waste.[6] -
Best Practice: Even if non-regulated, dispose of via incineration to prevent environmental bioaccumulation.
-
-
EU (REACH):
-
Classify under EWC (European Waste Catalogue) code 07 05 04 * (other organic solvents, washing liquids and mother liquors).
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. EPA.gov. [Link]
-
PubChem. (n.d.). Compound Summary: Amide and Amine Functional Groups Safety. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
